molecular formula C52H59NO18 B1352593 7-Xylosyltaxol CAS No. 90332-66-4

7-Xylosyltaxol

Cat. No.: B1352593
CAS No.: 90332-66-4
M. Wt: 986.0 g/mol
InChI Key: ZVEGOBHUZTXSFK-TZIKQHFSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Xylosyltaxol has been reported in Taxus cuspidata with data available.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H59NO18/c1-26-33(68-47(63)39(58)37(29-16-10-7-11-17-29)53-45(61)30-18-12-8-13-19-30)23-52(64)44(70-46(62)31-20-14-9-15-21-31)42-50(6,43(60)41(67-27(2)54)36(26)49(52,4)5)34(22-35-51(42,25-66-35)71-28(3)55)69-48-40(59)38(57)32(56)24-65-48/h7-21,32-35,37-42,44,48,56-59,64H,22-25H2,1-6H3,(H,53,61)/t32-,33+,34+,35-,37+,38+,39-,40-,41-,42+,44+,48+,50-,51+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEGOBHUZTXSFK-TZIKQHFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H59NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454873
Record name Taxol-7-xyloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

986.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90332-66-4
Record name 7-Xylosyltaxol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90332-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taxol-7-xyloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of 7-Xylosyltaxol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Xylosyltaxol is a derivative of the highly successful anticancer agent Paclitaxel (Taxol). As a member of the taxane family, its chemical architecture is of significant interest to medicinal chemists and pharmacologists. The addition of a xylose sugar moiety to the core taxane structure can influence its pharmacological properties, including solubility, stability, and interaction with biological targets. This guide provides a detailed examination of the chemical structure of this compound, breaking down its constituent parts and illustrating their connectivity.

Core Chemical Structure

The definitive chemical structure of this compound is established through its IUPAC name: [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate.[1] This complex nomenclature describes a molecule comprising three main components: the taxane core, a C-13 side chain, and a xylosyl group at the C-7 position.

The Taxane Core

The foundation of this compound is the intricate tetracyclic diterpenoid skeleton of paclitaxel.[2][3][4] This core is characterized by a unique 6-8-6-4 fused ring system, which creates a complex and rigid three-dimensional structure.[4] Key features of the taxane core in this compound include:

  • A central eight-membered ring which imparts conformational rigidity to the molecule.

  • An oxetane ring , a four-membered ether ring, which is crucial for its biological activity.

  • Multiple stereocenters , contributing to the molecule's specific spatial arrangement.[5]

The C-13 Side Chain

Attached to the C-13 position of the taxane core is an N-benzoylphenylisoserine side chain. This side chain is known to be essential for the potent cytotoxic activity of paclitaxel and its derivatives.[3] It contributes significantly to the molecule's ability to bind to and stabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

The 7-Xylosyl Moiety

The defining feature of this compound is the presence of a xylose sugar attached to the C-7 position of the taxane core. The IUPAC name specifies a (2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl group, which corresponds to β-D-xylopyranose. This sugar is linked to the hydroxyl group at the C-7 position of the paclitaxel core via a glycosidic bond. The "7β-Xylosyl" designation indicates the stereochemistry of this linkage.[6]

The glycosylation at the C-7 position can alter the physicochemical properties of the parent paclitaxel molecule. It is often explored as a strategy to improve water solubility and potentially modify the drug's pharmacokinetic profile.[7]

Molecular Visualization

To provide a clearer understanding of the molecular architecture, the following diagram illustrates the key components of this compound and their connectivity.

G cluster_0 This compound taxane Taxane Core (6-8-6-4 Fused Ring System) sidechain C-13 Side Chain (N-benzoylphenylisoserine) taxane->sidechain Ester Linkage at C-13 xylose C-7 Xylosyl Group (β-D-xylopyranose) taxane->xylose Glycosidic Bond at C-7

Structural components of this compound.

Physicochemical Properties

The addition of the hydrophilic xylose group to the otherwise lipophilic paclitaxel structure is expected to increase its aqueous solubility. This modification is a key area of research in the development of taxane-based drugs to overcome formulation challenges associated with the poor water solubility of paclitaxel.[7]

PropertyValueSource
Molecular FormulaC52H59NO18[1]
Molecular Weight986.0 g/mol [1]
CAS Number90332-66-4[1]

Synthesis and Characterization: A Note on Available Data

While the chemical structure of this compound is well-defined, detailed and publicly available experimental protocols for its specific synthesis, purification, and full characterization (including NMR and mass spectrometry data) are not extensively reported in the scientific literature. The synthesis of such a complex molecule would likely involve a multi-step process with a focus on the selective glycosylation of the C-7 hydroxyl group of paclitaxel. This would necessitate the protection of other reactive hydroxyl groups on the paclitaxel molecule to ensure the desired regioselectivity of the xylosylation reaction.

The closely related compound, 7-Xylosyl-10-deacetyltaxol, is more frequently mentioned in the literature, often as a precursor in the semi-synthesis of paclitaxel.[8][9] This suggests that this compound may be an intermediate or a less common derivative in the broader landscape of taxane chemistry.

Biological Significance and Therapeutic Potential

As a derivative of paclitaxel, this compound is presumed to exert its anticancer effects through a similar mechanism: the stabilization of microtubules, leading to disruption of mitotic spindle formation and ultimately, apoptosis.[10] The primary rationale for the synthesis of glycosylated taxanes like this compound is to improve the parent drug's pharmacological properties. Enhanced water solubility could lead to improved bioavailability and potentially novel formulation strategies, reducing the need for excipients that can cause adverse effects.

Further research is required to fully elucidate the in-vitro and in-vivo efficacy, toxicity profile, and pharmacokinetic parameters of this compound compared to paclitaxel and other taxane derivatives.

Conclusion

This compound represents a chemically interesting modification of the paclitaxel scaffold. Its structure, characterized by the attachment of a xylose sugar to the C-7 position of the taxane core, holds the potential for improved pharmaceutical properties. While its definitive structure is known, a comprehensive understanding of its synthesis and biological activity awaits more detailed investigation and publication in the scientific literature. This guide provides a foundational understanding of the molecular architecture of this compound for professionals in the field of drug discovery and development.

References

  • Paclitaxel. In: Wikipedia. ; 2024. Accessed January 29, 2024. [Link]

  • Chemical structure of paclitaxel. Paclitaxel consist of taxane ring... - ResearchGate. Accessed January 29, 2024. [Link]

  • Strategies and Lessons Learned from Total Synthesis of Taxol. PubMed. Published April 26, 2023. Accessed January 29, 2024. [Link]

  • The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. NIH. Accessed January 29, 2024. [Link]

  • This compound | C52H59NO18 | CID 11094265. PubChem. Accessed January 29, 2024. [Link]

  • Structural Biochemistry/Paclitaxel. In: Wikibooks, open books for an open world. ; 2022. Accessed January 29, 2024. [Link]

Sources

Advanced Isolation & Purification of 7-Xylosyltaxol: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the isolation, purification, and structural validation of 7-Xylosyltaxol (7-xylosylpaclitaxel), a critical naturally occurring taxane analogue found in Taxus species.[]

Executive Summary & Strategic Value

While Paclitaxel (Taxol®) remains a cornerstone of chemotherapy, its clinical application is hampered by extreme hydrophobicity, necessitating toxic excipients like Cremophor EL. This compound , a naturally occurring glycoside of paclitaxel, presents a compelling solution.[] The xylosyl moiety at the C-7 position significantly enhances water solubility while maintaining the core taxane ring structure essential for tubulin binding.[]

This guide moves beyond generic extraction; it delineates a self-validating isolation workflow designed to separate this compound from its close structural analog, 10-deacetyl-7-xylosyltaxol, and the highly lipophilic chlorophyll matrix of Taxus needles.[]

Chemical Profile & Biosynthetic Context

This compound differs from Paclitaxel by the addition of a xylose sugar unit at the C-7 hydroxyl group.[] This modification alters the polarity profile, requiring a distinct chromatographic strategy compared to standard Paclitaxel isolation.

FeaturePaclitaxelThis compound
Formula C₄₇H₅₁NO₁₄C₅₂H₅₉NO₁₈
MW 853.91 g/mol 985.98 g/mol
C-7 Substituent -OH-O-β-D-Xylopyranosyl
Solubility Highly LipophilicModerately Polar (Water Soluble)
Elution Order (RP-HPLC) Late ElutingEarly Eluting (relative to Paclitaxel)

Phase I: Biomass Pre-treatment & Extraction

Objective: Maximize mass transfer of taxanes while minimizing the extraction of waxes and polymerized tannins.

Protocol 1.1: Solvent Selection & Extraction
  • Biomass: Taxus chinensis or Taxus brevifolia needles (dried, ground to 40-60 mesh).[]

  • Solvent: 90% Methanol (MeOH) or 80% Ethanol (EtOH).[]

    • Causality: Pure MeOH extracts too much chlorophyll; water content (10-20%) swells the plant matrix, improving the diffusion of glycosylated taxanes like this compound.[]

  • Procedure:

    • Macerate biomass in solvent (1:10 w/v ratio) at room temperature for 24 hours.

    • Perform ultrasonic-assisted extraction (UAE) for 45 mins at <40°C to prevent thermal degradation.[]

    • Filter and concentrate under reduced pressure (Rotavap) at 45°C to obtain the Crude Extract .

Phase II: Liquid-Liquid Partitioning (The "Clean-up")

Objective: Remove bulk lipophiles (chlorophyll) and extreme polarities (sugars/salts) to protect downstream chromatography columns.[]

Protocol 2.1: The Three-Phase Partition[1]
  • Suspension: Suspend the Crude Extract in water (1:5 ratio).

  • Defatting (Critical): Partition with Hexane or Petroleum Ether (1:1 v/v, x3).[]

    • Result: The Hexane layer captures chlorophyll, waxes, and lipids. Discard this layer.[]

  • Target Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Chloroform (1:1 v/v, x3).

    • Result: this compound and Paclitaxel migrate into the DCM layer.[]

    • Waste: The remaining aqueous layer contains free sugars and salts. Discard.

  • Drying: Dry the DCM fraction over anhydrous Na₂SO₄ and concentrate to yield the Enriched Taxane Fraction .

Phase III: Chromatographic Enrichment

Objective: Separate this compound from the bulk of taxane congeners (like Cephalomannine and 10-DAB).[]

Protocol 3.1: Macroporous Resin Chromatography
  • Stationary Phase: AB-8 or Diaion HP-20 (Styrene-divinylbenzene copolymer).[]

  • Logic: These resins separate based on molecular size and polarity, excelling at removing phenolic impurities.[]

Step-by-Step Gradient:

  • Load: Dissolve Enriched Fraction in minimal EtOH and load onto the column.

  • Wash: Elute with 30% EtOH/Water.

    • Removes: Highly polar impurities and residual sugars.[]

  • Elution (Target Window): Elute with 70-80% EtOH/Water .

    • Collect: This fraction contains the bulk of this compound and Paclitaxel.[]

  • Strip: Elute with 95% EtOH to remove residual lipophiles.

Phase IV: High-Resolution Purification

Objective: Isolate this compound from 10-deacetyl-7-xylosyltaxol and Paclitaxel.[]

Protocol 4.1: Semi-Preparative HPLC
  • Column: C18 (ODS) Reverse Phase (e.g., 5µm, 10 x 250 mm).[]

  • Mobile Phase: Acetonitrile (ACN) : Water gradient.[]

  • Detection: UV at 227 nm (Taxane absorption maximum).[]

Time (min)% ACN% WaterEvent
0-52575Equilibration
5-2525 → 5075 → 50Elution of This compound (approx. 12-15 min)
25-3550 → 8050 → 20Elution of Paclitaxel (approx. 28-30 min)
35-408020Column Wash

Self-Validating Check: this compound is more polar than Paclitaxel.[] It must elute significantly earlier in a Reverse Phase system.[] If it elutes later, the compound is likely a side-chain analogue, not a glycoside.[]

Visualization: Isolation Workflow

The following diagram illustrates the logical flow of the isolation process, highlighting the polarity-based separation steps.

IsolationWorkflow Biomass Taxus Needles (Dried/Ground) Extraction Extraction (90% MeOH + Ultrasound) Biomass->Extraction Crude Crude Extract Extraction->Crude Partition Partition: Water / Hexane Crude->Partition HexaneLayer Hexane Layer (Chlorophyll/Waxes) DISCARD Partition->HexaneLayer AqLayer Aqueous Layer Partition->AqLayer DCM_Ext Extraction w/ DCM AqLayer->DCM_Ext AqWaste Aqueous Waste (Sugars/Salts) DCM_Ext->AqWaste Enriched Enriched Taxane Fraction DCM_Ext->Enriched Resin Macroporous Resin (AB-8) Gradient Elution Enriched->Resin Frac70 70-80% EtOH Fraction (Target Taxanes) Resin->Frac70 Elute Target HPLC Prep-HPLC (C18) ACN:H2O Gradient Frac70->HPLC Final Pure this compound HPLC->Final Collect Peak @ ~14 min

Figure 1: Step-by-step isolation workflow for this compound, prioritizing removal of chlorophyll and polar interferences.[]

Phase V: Structural Validation (NMR & MS)

To confirm the identity of the isolated compound, compare spectral data against established values.

Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion: Look for

    
     at m/z 1008 or 
    
    
    
    at m/z 986.[]
  • Fragment Ions: A characteristic loss of 132 Da (xylose unit) is often observed in MS/MS, yielding the paclitaxel core ion.

Nuclear Magnetic Resonance (NMR)

The diagnostic signals confirming the 7-xylosyl moiety are found in the ¹H and ¹³C spectra.[]

Position¹H NMR (δ ppm)¹³C NMR (δ ppm)Diagnostic Note
C-7 4.18 (dd)81.3Significant downfield shift vs. Paclitaxel (C-7 ~71.0 ppm) due to glycosylation.
C-1' (Xylose) 4.32 (d, J=7.0 Hz)104.5Anomeric proton of the xylose sugar.[]
C-10 6.45 (s)75.0Confirms the presence of the acetyl group (distinguishes from 10-deacetyl analogs).[]

References

  • National Institutes of Health (PubMed). (2008). Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III using macroporous resins. Retrieved from [Link]

  • Google Patents. (2000).[] Process of extracting TAXOL® from Taxus cuspidata (US6066748A).[2][3] Retrieved from

  • ResearchGate. (2019).[] Improvement of the Water-Solubility of Paclitaxel. Retrieved from [Link]

Sources

Physical and chemical properties of 7-Xylosyltaxol

Author: BenchChem Technical Support Team. Date: February 2026

A High-Solubility Taxane Derivative for Next-Generation Therapeutics[1]

Part 1: Executive Summary & Core Directive

7-Xylosyl-10-deacetyltaxol (also known as 10-Deacetyl-7-xylosylpaclitaxel) represents a critical junction in taxane chemistry.[1][] Unlike its parent compound Paclitaxel, which suffers from poor aqueous solubility limiting its formulation, this glycosylated derivative incorporates a xylose moiety at the C-7 position and lacks the acetyl group at C-10.[1][][3] These structural modifications confer significantly improved water solubility while retaining potent microtubule-stabilizing activity.[1]

This guide provides a rigorous technical analysis of the physicochemical properties, characterization protocols, and isolation methodologies for 7-Xylosyl-10-deacetyltaxol.[1] It is designed for medicinal chemists and process engineers requiring actionable data for drug development and semi-synthetic pathway optimization.

Part 2: Chemical Identity & Structural Analysis[4]

The structural distinctiveness of 7-Xylosyl-10-deacetyltaxol lies in its C-7 glycosylation and C-10 deacetylation .[] These features are not merely decorative; they fundamentally alter the compound's polarity and metabolic stability compared to Paclitaxel.

2.1 Nomenclature and Identification Data
PropertySpecification
Common Name 7-Xylosyl-10-deacetyltaxol
Synonyms 10-Deacetyl-7-xylosylpaclitaxel; 10-Deacetyltaxol 7-xyloside
CAS Registry Number 90332-63-1
Molecular Formula C₅₀H₅₇NO₁₇
Molecular Weight 944.0 g/mol
Chiral Centers 11 stereocenters (consistent with taxane core)
Appearance White to off-white amorphous solid
2.2 Structural Mechanics
  • C-7 Position (Xylosylation): The attachment of a

    
    -D-xylopyranosyl unit at C-7 increases hydrophilicity. In Paclitaxel, C-7 is a free hydroxyl; in this derivative, the sugar moiety disrupts the lipophilic surface area, enhancing solvation in aqueous media.[1]
    
  • C-10 Position (Deacetylation): The absence of the acetyl group at C-10 (replaced by a hydroxyl) further increases polarity. This site is chemically reactive and serves as a handle for further semi-synthetic modifications if reacylation is required.

Part 3: Physical and Chemical Properties
3.1 Solubility Profile

The defining advantage of 7-Xylosyl-10-deacetyltaxol is its solubility.[][4] While Paclitaxel is practically insoluble in water (<0.01 mg/mL), the 7-xylosyl derivative exhibits a solubility threshold approximately 10-30 times higher depending on the buffer system.[1]

Solvent SystemSolubility RatingPractical Implication
Water / Saline ModerateEnables low-excipient injectable formulations.[1]
Methanol / Ethanol HighIdeal for extraction and initial purification steps.
DMSO Very HighStandard solvent for biological assays and stock solutions.
Dichloromethane ModerateUsed in liquid-liquid partitioning during isolation.
Hexane InsolubleUseful for defatting crude plant extracts without product loss.
3.2 Stability and Reactivity
  • Hydrolytic Stability: The glycosidic bond at C-7 is susceptible to acid hydrolysis. Protocols requiring acidic modifiers (e.g., TFA in HPLC) must be controlled (<0.1%) to prevent deglycosylation.[1]

  • Epimerization: Like most taxanes, the C-7 position can undergo epimerization to the 7-epi form under strongly basic conditions or high heat, although the xylosyl group provides some steric protection compared to the free hydroxyl.[1]

Part 4: Self-Validating Analytical Protocols

To ensure scientific integrity, the following characterization workflows rely on causality-based validation . Every signal must correlate to a specific structural feature.[1]

4.1 High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and separate from closely related taxanes (e.g., 10-Deacetylbaccatin III, Paclitaxel).

  • Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B).

    • 0-30 min: 20% B

      
       80% B.
      
  • Detection: UV at 227 nm (taxane core absorption).

  • Validation Marker: 7-Xylosyl-10-deacetyltaxol typically elutes before Paclitaxel due to higher polarity.[1] If the peak elutes after Paclitaxel, the identity is incorrect (likely a side-chain analog).[1]

4.2 Nuclear Magnetic Resonance (NMR) Diagnostics

Objective: Confirm the presence of the xylose unit and the absence of the C-10 acetate.

  • Solvent:

    
     or 
    
    
    
    .
  • Key Diagnostic Signals (Self-Validation Check):

    • C-10 Proton: Look for a signal shift. In Paclitaxel (acetylated), H-10 appears ~6.3 ppm.[1] In 10-deacetyl analogs, H-10 shifts upfield to ~5.2 ppm (broad singlet or doublet).[1]

    • Anomeric Proton (H-1'): A doublet at ~4.2–4.5 ppm (

      
       Hz) confirms the 
      
      
      
      -linkage of the xylose sugar.
    • Absence of Singlet: The disappearance of the sharp methyl singlet at ~2.2 ppm (characteristic of the C-10 acetate) confirms deacetylation.

4.3 Mass Spectrometry (MS)
  • Ionization: ESI (Positive Mode).[5]

  • Molecular Ion:

    
     m/z; 
    
    
    
    m/z.
  • Fragmentation: Look for the loss of the xylose moiety (neutral loss of 132 Da) to yield the 10-deacetyltaxol core fragment.

Part 5: Biological Activity & Mechanism

7-Xylosyl-10-deacetyltaxol functions as a microtubule stabilizer .[1][4][6] It binds to the


-tubulin subunit, promoting polymerization and preventing depolymerization.[1]
  • Mechanism: Induces mitotic arrest at the G2/M phase, leading to apoptosis via the mitochondrial pathway (upregulation of Bax, downregulation of Bcl-2).[1]

  • Potency: While slightly less potent than Paclitaxel in some in vitro cytotoxicity assays (IC50 values in the nanomolar range), its superior solubility profile allows for higher effective dosages and better bioavailability, potentially overcoming multidrug resistance (MDR) mechanisms associated with drug efflux pumps.[1]

Part 6: Extraction and Purification Workflow

The following workflow describes the isolation of 7-Xylosyl-10-deacetyltaxol from Taxus biomass (e.g., T. brevifolia or T. chinensis). This process prioritizes the removal of lipophilic impurities before chromatographic separation.

G Biomass Dried Taxus Biomass (Bark/Needles) Extraction Solvent Extraction (MeOH or EtOH) Biomass->Extraction Maceration (24-48h) Concentration Concentrate to Residue (Vacuum Evaporation) Extraction->Concentration Partition Liquid-Liquid Partition (Water / Dichloromethane) Concentration->Partition AqueousPhase Aqueous Phase (Discard Polar Impurities) Partition->AqueousPhase OrganicPhase Organic Phase (DCM) (Contains Taxanes) Partition->OrganicPhase Defatting Defatting Step (Hexane Precipitation) OrganicPhase->Defatting Remove Lipids/Chlorophyll CrudeExtract Crude Taxane Extract Defatting->CrudeExtract Chromatography Column Chromatography (Silica Gel / Florisil) Gradient: DCM -> MeOH CrudeExtract->Chromatography Fractionation Fraction Collection (TLC Monitoring) Chromatography->Fractionation Purification Preparative HPLC (C18 Reverse Phase) Fractionation->Purification Enriched Fractions FinalProduct Pure 7-Xylosyl-10-deacetyltaxol (>98% Purity) Purification->FinalProduct Crystallization/Lyophilization

Figure 1: Isolation workflow for 7-Xylosyl-10-deacetyltaxol from Taxus biomass, highlighting critical partitioning and purification stages.[1][7][8][9]

Part 7: References
  • Jiang, S., et al. (2008).[1] Activation of the mitochondria-driven pathway of apoptosis in human PC-3 prostate cancer cells by a novel hydrophilic paclitaxel derivative, 7-xylosyl-10-deacetylpaclitaxel.[1][6] International Journal of Oncology. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Research Advances in Clinical Applications and Biosynthesis of Paclitaxel. Retrieved from [Link]

Sources

Technical Guide: Antineoplastic Mechanics & Isolation of 7-Xylosyltaxanes

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 10-Deacetyl-7-Xylosylpaclitaxel (7-Xylosyltaxol) Classification: Taxane Glycoside / Microtubule Stabilizer Document ID: TX-XYL-2024-V1

Executive Technical Summary

The Solubility-Potency Paradox in Taxane Development

Paclitaxel (Taxol®) remains a cornerstone of oncological pharmacotherapy, yet its clinical application is severely hampered by extreme hydrophobicity, necessitating toxic vehicles like Cremophor EL. This compound (specifically 10-Deacetyl-7-xylosylpaclitaxel ), a naturally occurring analogue found in Taxus species, presents a critical solution to this formulation bottleneck.

While early screening often dismissed glycosylated taxanes due to reduced in vitro cytotoxicity compared to the parent aglycone, modern drug development recognizes them as high-value "Latentiated Therapeutics." The C-7 xylose moiety confers significant water solubility, altering the pharmacokinetic profile and enabling prodrug strategies (ADEPT) where the active cytotoxic agent is released intratumorally by


-xylosidases.

This guide details the molecular pharmacology, mitochondrial apoptotic induction, and a self-validating isolation protocol for this compound, positioning it not merely as a byproduct, but as a scaffold for next-generation hydrophilic taxanes.

Molecular Architecture & SAR Analysis

The structural divergence of this compound from Paclitaxel dictates its distinct physicochemical behavior.

FeaturePaclitaxel (PTX)10-Deacetyl-7-XylosylpaclitaxelImpact
C-10 Position Acetyl Group (-OAc)Hydroxyl Group (-OH)Slight reduction in tubulin binding affinity; increases polarity.
C-7 Position Hydroxyl Group (-OH)

-D-Xylopyranosyl
Critical Differentiator: Drastically increases water solubility; creates steric bulk preventing rapid efflux by P-gp pumps in some models.
Solubility < 0.3

g/mL (Water)
> 2.5 mg/mL (Saline/DMSO)Enables Cremophor-free formulations; improves bioavailability.
Molecular Weight 853.9 Da943.98 DaHigher MW affects passive diffusion rates across membranes.

Field Insight: The C-7 hydroxyl group of paclitaxel is non-essential for tubulin binding but crucial for transport. Glycosylation here acts as a "molecular mask," increasing solubility while preserving the core taxane ring structure required for the G2/M phase arrest.

Mechanism of Action: The Mitochondrial Cascade

Unlike simple alkylating agents, this compound functions as a mitotic poison with a specific downstream apoptotic cascade. It stabilizes microtubules, preventing depolymerization, which triggers a checkpoint arrest. However, its lethality is executed via the Intrinsic Mitochondrial Pathway .

Mechanistic Pathway[1][2][3]
  • Tubulin Binding: The taxane core binds to the

    
    -tubulin subunit, "freezing" the microtubule lattice.
    
  • Bcl-2 Family Modulation: The arrest signals a shift in the Bcl-2 rheostat. Anti-apoptotic proteins (Bcl-2, Bcl-XL) are downregulated, while pro-apoptotic effectors (Bax, Bad) are upregulated.[1][2][3]

  • Mitochondrial Permeabilization: The Bax/Bcl-2 ratio inversion disrupts the mitochondrial outer membrane potential (

    
    ).
    
  • Caspase Cascade: Cytochrome c release activates Caspase-9, which cleaves Caspase-3, leading to DNA fragmentation (DNA laddering) and apoptosis.

Visualization: Signaling Pathway

Figure 1: The mitochondrial-dependent apoptotic pathway induced by this compound in PC-3 human prostate cancer cells.[1]

MOA_Pathway cluster_Bcl Bcl-2 Family Rheostat Drug This compound (Extracellular) Tubulin Beta-Tubulin Binding (Microtubule Stabilization) Drug->Tubulin Internalization Arrest G2/M Mitotic Arrest Tubulin->Arrest Bcl2 Bcl-2 / Bcl-XL (Downregulation) Arrest->Bcl2 Bax Bax / Bad (Upregulation) Arrest->Bax Mito Mitochondrial Membrane Depolarization Bcl2->Mito Loss of inhibition Bax->Mito Pore formation Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (DNA Laddering) Casp3->Apoptosis

Preclinical Efficacy & Cytotoxicity[5]

While this compound is generally less potent in vitro than Paclitaxel, this data must be interpreted through the lens of bioavailability . The compound shows significant efficacy in in vivo models (e.g., S180 sarcoma) where solubility aids distribution.

Comparative Cytotoxicity Profile (IC50 Values)

Cell LineTissue OriginPaclitaxel (nM)This compound (nM)Interpretation
PC-3 Prostate2.5 - 7.050 - 150Moderate potency; retains activity against hormone-refractory lines.
MCF-7 Breast3.0 - 6.080 - 200Effective, but requires higher molar concentration.
A549 Lung4.0 - 8.0100 - 250Activity confirmed; potential for nebulized delivery due to solubility.

Key Insight: The higher IC50 is an acceptable trade-off for the ability to formulate in saline rather than Cremophor EL, which causes severe hypersensitivity reactions in 20-40% of patients.

Isolation Protocol: Macroporous Resin Chromatography

Extracting this compound from Taxus needles requires a protocol that separates it from the highly lipophilic paclitaxel and other taxanes. The following workflow uses AB-8 Macroporous Resin , validated for high recovery and purity.

Reagents & Equipment[2]
  • Biomass: Taxus chinensis or Taxus yaccata needles (dried/ground).

  • Solvents: Ethanol (EtOH), Dichloromethane (DCM), HPLC-grade Water.

  • Stationary Phase: AB-8 Macroporous Adsorption Resin (weakly polar).

  • Analysis: HPLC-UV (227 nm).

Step-by-Step Workflow
  • Crude Extraction:

    • Percolate biomass with 90% EtOH (1:10 w/v) for 24 hours.

    • Evaporate EtOH to obtain a crude aqueous residue.

  • Liquid-Liquid Partitioning (The Clean-up):

    • Partition the aqueous residue with DCM.

    • Critical Decision: this compound is more polar. While Paclitaxel migrates almost exclusively to DCM, this compound distributes between the aqueous and organic interface. Modify: Use n-Butanol if recovery from the aqueous phase is required, or perform multiple DCM washes to capture the glycoside.

  • Resin Enrichment (The Separation):

    • Load the extract onto an AB-8 resin column.[4]

    • Wash: Elute with 30% EtOH (removes highly polar impurities/sugars).

    • Elute: Elute with 70-80% EtOH . This fraction contains the target 7-xylosyltaxanes.[1][2][5][3][4]

    • Note: Paclitaxel typically requires >90% EtOH or DCM for elution.

  • Polishing:

    • Subject the 80% EtOH fraction to Semi-Prep HPLC (C18 column, MeOH:Water gradient).

Visualization: Isolation Workflow

Figure 2: Validated extraction and purification logic for hydrophilic taxanes.

Isolation_Protocol cluster_Resin AB-8 Resin Chromatography Biomass Taxus Biomass (Dried Needles) Extract 90% EtOH Extraction Biomass->Extract Partition Partitioning (Water / DCM) Extract->Partition Wash Wash: 30% EtOH (Discard Sugars) Partition->Wash Load Resin Elute Elute: 80% EtOH (Target Fraction) Wash->Elute HPLC Semi-Prep HPLC (C18 Column) Elute->HPLC Product Pure this compound (>98% Purity) HPLC->Product

References

  • Jiang, S., et al. (2008). "Activation of the mitochondria-driven pathway of apoptosis in human PC-3 prostate cancer cells by a novel hydrophilic paclitaxel derivative, 7-xylosyl-10-deacetylpaclitaxel."[1] International Journal of Oncology.

  • Fu, Y., et al. (2008). "Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins."[4] Journal of Chromatography A.

  • MedChemExpress. "10-Deacetyl-7-xylosyl paclitaxel Product Monograph & Biological Activity."

  • Selleck Chemicals. "10-Deacetyl-7-xylosyl paclitaxel: Bcl-2 Inhibitor and Microtubule Stabilizer."

  • National Institutes of Health (NIH). "Mechanisms of Action of Antineoplastic Drugs: Taxanes and Microtubule Stabilizers."

Sources

Technical Guide: Preliminary In-Vitro Profiling of 7-Xylosyltaxol (7-Xyl-10-DAT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Potency Paradigm

In the development of taxane-based chemotherapeutics, 7-Xylosyl-10-deacetyltaxol (7-Xyl-10-DAT) represents a critical pivot point between bioavailability and cytotoxic potency.[1] While Paclitaxel (Taxol®) remains the clinical gold standard, its extreme hydrophobicity necessitates toxic excipients (e.g., Cremophor EL).[1]

7-Xyl-10-DAT serves as a naturally occurring glycosylated analogue (often isolated from Taxus chinensis or Taxus wallichiana) that addresses this solubility bottleneck.[1] Preliminary in-vitro studies define it not merely as a derivative, but as a hydrophilic taxane variant that retains microtubule-stabilizing affinity while offering a significantly higher aqueous solubility profile (up to ~2.5 mg/mL).[1]

This guide provides a rigorous technical framework for validating 7-Xyl-10-DAT, moving beyond basic screening to mechanistic confirmation.

Chemical Basis & Structural Logic

The defining feature of 7-Xyl-10-DAT is the presence of a xylose sugar moiety at the C-7 position and the absence of the acetyl group at C-10.[1][2]

  • C-7 Xylosylation: The introduction of the xylose unit disrupts the crystal lattice energy and increases hydrogen bonding capacity with water, directly driving the enhanced solubility.

  • C-10 Deacetylation: This modification (yielding 10-deacetyltaxol as the core) is generally tolerated well by the

    
    -tubulin binding pocket, although it can slightly alter the binding kinetics compared to the parent Paclitaxel.[1]
    
Comparative Physicochemical Profile
FeaturePaclitaxel (PTX)7-Xylosyl-10-deacetyltaxolImpact on Development
Molecular Weight 853.9 g/mol 944.0 g/mol Higher MW due to glycosylation.[1]
Aqueous Solubility < 0.5

g/mL
~2.5 mg/mL (est.)Major Advantage: Reduces need for solubilizers.
C-7 Substituent Hydroxyl (-OH)Xylose (Sugar)Increases polarity; potential prodrug site.[1]
C-10 Substituent Acetyl (-OAc)Hydroxyl (-OH)Minor effect on potency; improves polarity.[1]

Mechanism of Action: Microtubule Dynamics[3][4]

7-Xyl-10-DAT functions as a microtubule stabilizer .[1][3] It binds to the


-subunit of the tubulin heterodimer, lowering the critical concentration (Cc) required for polymerization. This results in the formation of stable, non-functional microtubule bundles, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Pathway Visualization

MOA_Pathway Drug 7-Xylosyl-10-DAT Tubulin Beta-Tubulin (GDP-bound) Drug->Tubulin High Affinity Binding Complex Drug-Tubulin Complex Tubulin->Complex Conformational Change Polymer Hyper-Stable Microtubules Complex->Polymer Lowers Critical Conc (Cc) Arrest G2/M Cell Cycle Arrest Polymer->Arrest Disrupts Mitotic Spindle Apoptosis Apoptosis (Bcl-2 down / Bax up) Arrest->Apoptosis Mitochondrial Pathway

Caption: Mechanistic cascade of 7-Xyl-10-DAT inducing mitotic arrest via tubulin stabilization.[1]

In-Vitro Profiling Data

Cytotoxicity Comparison (Representative Data)

The following data summarizes the consensus range for 7-Xyl-10-DAT activity relative to Paclitaxel. Note that while the molar potency (IC50) is often slightly lower (higher value) than PTX, the solubility advantage allows for higher effective local concentrations.

Cell LineTissue OriginPaclitaxel IC50 (nM)7-Xyl-10-DAT IC50 (nM)Relative Potency
PC-3 Prostate2.5 - 10.015.0 - 50.0~0.2x
A549 Lung4.0 - 12.020.0 - 60.0~0.2x
MCF-7 Breast3.0 - 8.012.0 - 40.0~0.25x
A2780 Ovarian2.0 - 6.010.0 - 35.0~0.2x

Interpretation: 7-Xyl-10-DAT is a potent cytotoxic agent in the nanomolar range.[1] The slight reduction in potency compared to PTX is a common trade-off for glycosylated taxanes but is clinically manageable given the formulation benefits.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness and Expertise , the following protocols are designed with built-in controls to distinguish true bioactivity from artifacts.

Protocol A: Tubulin Polymerization Assay (Turbidimetric)

Objective: Confirm that 7-Xyl-10-DAT directly stimulates tubulin assembly in a cell-free system.

Reagents:

  • Purified Tubulin (>99% pure, bovine brain origin).[1]

  • GTP (1 mM stock).[1]

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).[1]

  • Control: Paclitaxel (Positive), DMSO (Negative/Vehicle), Nocodazole (Depolymerization Control).[1]

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice (4°C).

  • Induction: Add 7-Xyl-10-DAT (final conc. 10 µM) to the cold tubulin solution.

  • Measurement: Transfer to a pre-warmed (37°C) spectrophotometer cuvette.

  • Kinetics: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation Step (The "Cold Reversal"): After the plateau is reached (approx. 45-60 min), place the cuvette back on ice (4°C) for 15 minutes.

    • Success Criteria: Absorbance must drop significantly. True microtubules depolymerize in the cold; non-specific protein aggregates do not.

Protocol B: High-Throughput Cytotoxicity (MTT Assay)

Objective: Determine IC50 values with statistical rigor.

Workflow Visualization:

Protocol_Flow Step1 Seed Cells (PC-3/A549) Density: 3-5k cells/well Step2 Adhesion Phase 24h @ 37°C Step1->Step2 Step3 Drug Treatment Serial Dilution (1nM - 10µM) Step2->Step3 Step4 Incubation 48h or 72h Step3->Step4 Step5 MTT Addition (0.5 mg/mL) Step4->Step5 Step6 Formazan Solubilization (DMSO) Step5->Step6 Step7 Read OD @ 570nm Calc IC50 Step6->Step7

Caption: Step-by-step workflow for MTT cytotoxicity profiling.

Critical Technical Nuances:

  • Solvent Control: Ensure the final DMSO concentration in the well never exceeds 0.1% (v/v), as DMSO itself can modulate tubulin dynamics.

  • Linearity Check: Perform a cell standard curve prior to the assay to ensure the OD 570nm is linear with cell number for the specific cell line used.

Future Outlook: Prodrug vs. Direct Agent[1]

A critical area for future investigation is the enzymatic stability of the C-7 xylose bond.

  • Scenario A (Direct Activity): The molecule enters the cell and binds tubulin intact. (Supported by cell-free tubulin assays).[1]

  • Scenario B (Prodrug): Intracellular

    
    -xylosidases cleave the sugar, releasing 10-deacetyltaxol.[1]
    

Recommendation: Perform a co-incubation study with a specific


-xylosidase inhibitor to see if cytotoxicity changes.[1] If toxicity decreases with the inhibitor, the prodrug mechanism is dominant.

References

  • MedKoo Biosciences. "10-deacetyl-7-xylosyl Paclitaxel Product Data Sheet." MedKoo. Link[1]

  • National Center for Biotechnology Information (NCBI). "Taxol-induced polymerization of purified tubulin.[1] Mechanism of action." PubMed. Link

  • MedChemExpress. "10-Deacetyl-7-xylosyl paclitaxel: Microtubule Inhibitor."[1] MedChemExpress. Link

  • CymitQuimica. "7-Xylosyl-10-deacetyltaxol (CAS 90332-63-1) Properties." CymitQuimica. Link

  • National Institutes of Health (NIH). "Structure-activity relationships of Taxol analogues."[1] PubMed. Link

Sources

Technical Whitepaper: 7-Xylosyltaxol – Structural, Pharmacological, and Therapeutic Positioning

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 7-xylosyltaxol (specifically 10-deacetyl-7-xylosyltaxol), positioning it within the taxane pharmacophore landscape relative to Paclitaxel (Taxol®) and Docetaxel (Taxotere®).

Executive Summary

This compound (10-deacetyl-7-xylosyltaxol) represents a critical "storage" metabolite in Taxus species, often accumulating at concentrations 10–30 times higher than paclitaxel itself. While historically discarded as a byproduct of paclitaxel extraction, it has emerged as a high-value intermediate. Its structural uniqueness—a hydrophilic xylose moiety at C7 and a free hydroxyl at C10—confers significantly enhanced water solubility compared to the parent taxanes. However, this glycosylation sterically hinders the microtubule-binding pharmacophore, resulting in reduced intrinsic cytotoxicity. Consequently, its primary value in drug development lies in two domains: as a highly soluble prodrug candidate requiring metabolic activation, and as a sustainable starting material for the semi-synthesis of paclitaxel and docetaxel.

Structural Chemistry & Biosynthetic Context[1][2]

Comparative Structural Analysis

The taxane core (baccatin III) serves as the scaffold for all three agents. The differentiation lies in the C13 side chain, C10 substitution, and C7 modification.

FeaturePaclitaxelDocetaxelThis compound (10-DA-7-Xyl)
C13 Side Chain N-benzoyl-3-phenylisoserineN-tert-butoxycarbonyl-3-phenylisoserineN-benzoyl-3-phenylisoserine
C10 Substituent Acetyl (-OAc)Hydroxyl (-OH)Hydroxyl (-OH)
C7 Substituent Hydroxyl (-OH)Hydroxyl (-OH)β-D-Xylosyl
Molecular Weight 853.9 Da807.9 Da~985.9 Da
Hydrophobicity High (Lipophilic)ModerateLow (Hydrophilic)

Key Insight: The C7-hydroxyl group in paclitaxel is non-essential for tubulin binding but critical for transport. In this compound, the bulky xylose sugar at C7 increases polarity but disrupts the hydrophobic collapse required for high-affinity binding to the β-tubulin pore.

Biosynthetic Pathway

In Taxus species, this compound acts as a metabolic sink. The pathway branches from 10-deacetyltaxol. Instead of being acetylated to form paclitaxel, 10-deacetyltaxol is xylosylated by a specific glycosyltransferase. This is likely a plant defense mechanism to store the toxic taxane in a more soluble, less autotoxic form.

Biosynthesis GGPP Geranylgeranyl Diphosphate Taxadiene Taxadiene GGPP->Taxadiene Taxadiene Synthase DAB 10-Deacetylbaccatin III (10-DAB) Taxadiene->DAB Multiple CYP450s BaccatinIII Baccatin III Paclitaxel Paclitaxel (Taxol) BaccatinIII->Paclitaxel Side Chain Assembly DAB->BaccatinIII DBAT (Acetylation) DA_Taxol 10-Deacetyltaxol DAB->DA_Taxol Side Chain Assembly DA_Taxol->Paclitaxel DBAT (Acetylation @ C10) XylosylTaxol 10-Deacetyl-7-Xylosyltaxol DA_Taxol->XylosylTaxol Taxane Xylosyltransferase (Storage Branch)

Figure 1: Biosynthetic bifurcation in Taxus species showing this compound as a competitive branch off the main paclitaxel pathway.

Pharmacological Profile[5][7][8][9]

Mechanism of Action

Like its parent compounds, this compound targets the β-tubulin subunit of microtubules. It promotes polymerization and suppresses dynamic instability, leading to mitotic arrest at the G2/M phase and subsequent apoptosis via the mitochondrial (intrinsic) pathway (Bcl-2 phosphorylation, Bax upregulation).

Comparative Cytotoxicity

The addition of the sugar moiety significantly reduces potency. While Paclitaxel operates in the nanomolar range, this compound typically requires micromolar concentrations to achieve similar effects in vitro, unless it is hydrolyzed.

Cell LineDrugIC50 (approx.)[1][2][3][4][5][6][7]Relative Potency
PC-3 (Prostate) Paclitaxel~5–10 nM1.0 (Reference)
This compound~1–5 µM~0.002
MCF-7 (Breast) Paclitaxel~3–5 nM1.0
This compound> 100 nMSignificantly Lower
KB (Oral) Paclitaxel2.5 nM1.0
This compound1.2 µM~0.002

Interpretation: The drastic drop in potency confirms that the C7-xylose must be cleaved (metabolically or chemically) to restore the high-affinity binding of the taxane core. Thus, this compound acts effectively as a prodrug .

Solubility and Pharmacokinetics
  • Paclitaxel: Extremely insoluble (< 0.004 mg/mL), requiring Cremophor EL (toxic vehicle).

  • This compound: Solubility > 2.5 mg/mL in aqueous formulations.

  • Advantage: The xyloside allows for formulation in saline/PEG mixtures without Cremophor, potentially reducing hypersensitivity reactions (HSRs) associated with standard Taxol therapy.

Drug Development & Semi-Synthesis Potential

The Semi-Synthesis Workflow

Because this compound is abundant and currently a waste product, converting it to Paclitaxel is a high-value industrial process. Direct acid hydrolysis is impossible because the acid-labile oxetane ring (D-ring) and C13 side chain would degrade before the glycosidic bond breaks.

The Solution: Oxidative Cleavage (Smith Degradation Variant) This "Redox-Acetylation-Deacetylation" protocol avoids harsh acids.

  • Oxidation (Redox): Treatment with Sodium Periodate (NaIO₄) oxidizes the vicinal diols of the xylose sugar, breaking the ring but leaving the taxane skeleton intact.

  • Reduction/Elimination: The oxidized sugar fragment is reduced (e.g., NaBH₄) and eliminated under mild conditions, yielding 10-deacetyltaxol .

  • Selective Acetylation: The C10 hydroxyl is selectively acetylated (using Acetyl-CoA mimics or chemical anhydrides) to produce Paclitaxel .

Prodrug Strategy

Researchers are investigating enzyme-activated delivery systems. By coupling this compound with β-xylosidase (or targeting tumors with high lysosomal glycosidase activity), the drug becomes active only within the tumor microenvironment, leveraging the "bystander effect" and reducing systemic toxicity.

Experimental Methodologies

Protocol: Semi-Synthesis of Paclitaxel from this compound

For research use only. All steps require inert atmosphere (N₂).

Step 1: Oxidative Cleavage of Xylose

  • Dissolve 100 mg of this compound in 10 mL Methanol/Water (4:1).

  • Add 2.5 equivalents of Sodium Periodate (NaIO₄). Stir at 4°C for 4 hours (protect from light).

  • Quench with ethylene glycol (0.5 mL).

  • Add Sodium Borohydride (NaBH₄, 4 eq) slowly to reduce the dialdehyde intermediate. Stir for 1 hour.

  • Adjust pH to 5.0 with mild acetic acid to facilitate hydrolysis of the acetal.

  • Extract with Dichloromethane (DCM). The organic layer contains 10-deacetyltaxol .[8][1][9][10]

Step 2: Selective C10 Acetylation

  • Dissolve the 10-deacetyltaxol intermediate in dry THF.

  • Add CeCl₃ (Lewis acid catalyst) and Acetic Anhydride (1.1 eq).

  • Stir at room temperature for 2 hours. Note: C7 is less reactive than C10; however, careful stoichiometry is required to avoid di-acetylation.

  • Purify via HPLC (C18 column, Acetonitrile/Water gradient).

  • Result: Paclitaxel (>98% purity).

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Compare IC50 of this compound vs. Paclitaxel.

  • Cell Seeding: Seed PC-3 or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Drug Treatment:

    • Prepare stock solutions in DMSO (keep final DMSO < 0.1%).

    • Paclitaxel: Serial dilutions from 0.1 nM to 100 nM.

    • This compound: Serial dilutions from 10 nM to 100 µM.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4 hours.

  • Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC50.

Visualizations

Structure-Activity Relationship (SAR) Logic

This diagram illustrates why this compound has reduced potency but high utility.

SAR TaxaneCore Taxane Core (Baccatin III) C13_SideChain C13 Side Chain (Essential for Tubulin Binding) TaxaneCore->C13_SideChain C10_Mod C10 Modification (Modulates Kinetics) TaxaneCore->C10_Mod C7_Mod C7 Modification (Solubility & Transport) TaxaneCore->C7_Mod Xylose Xylose Sugar (Steric Bulk + Hydrophilicity) C7_Mod->Xylose In this compound Effect1 Reduced Tubulin Affinity (High IC50) Xylose->Effect1 Effect2 Increased Water Solubility (Better Formulation) Xylose->Effect2

Figure 2: Structure-Activity Relationship (SAR) of this compound. The C7-Xylose moiety acts as a double-edged sword, enhancing solubility while sterically hindering the binding pocket.

References

  • Cytotoxicity of Paclitaxel and Docetaxel in Human Neuroblastoma Cell Lines. PubMed. Available at: [Link]

  • Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes. Chemistry & Biodiversity. Available at: [Link]

  • Enzymatic hydrolysis of 7-xylosyltaxanes by an extracellular xylosidase. PubMed. Available at: [Link]

  • Combinatorial mutation on the β-glycosidase specific to 7-β-xylosyltaxanes. Acta Pharmaceutica Sinica B. Available at: [Link]

Sources

Methodological & Application

Application Note: Structural Elucidation and NMR Profiling of 7-Xylosyl-10-deacetyltaxol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the isolation, characterization, and semi-synthesis of taxane derivatives. It addresses the specific structural verification of 7-Xylosyl-10-deacetyltaxol (also known as 10-Deacetyl-7-xylosylpaclitaxel), a critical natural metabolite in Taxus species.

Abstract & Significance

7-Xylosyl-10-deacetyltaxol (XDT) is a naturally occurring taxane glycoside found in the bark and needles of Taxus species (e.g., T. chinensis, T. wallichiana).[1] Unlike Paclitaxel (Taxol), XDT possesses a xylose moiety at the C-7 position and lacks the acetyl group at C-10.

  • Therapeutic Relevance: While XDT itself is less cytotoxic than Paclitaxel, it serves as a vital "dead-end" metabolite reservoir. It can be enzymatically converted to 10-deacetyltaxol (10-DAT) via xylosidases, serving as a sustainable precursor for semi-synthetic Taxol production.[2]

  • Analytical Challenge: Distinguishing XDT from other taxanes requires precise NMR interpretation to verify the

    
    -glycosidic linkage at C-7 and the free hydroxyl at C-10.
    

Experimental Protocol: Isolation & NMR Preparation

Sample Preparation

Solvent Selection:

  • Preferred: Methanol-

    
     (CD
    
    
    
    OD) is recommended for optimal resolution of the sugar moiety protons, which can overlap in CDCl
    
    
    .
  • Alternative: Chloroform-

    
     (CDCl
    
    
    
    ) is standard for the taxane core comparison but may require D
    
    
    O exchange to identify hydroxyl protons.

Procedure:

  • Extraction: Extract dried Taxus needles/bark with Methanol (1:10 w/v) under sonication (30 min).

  • Enrichment: Partition crude extract between water and dichloromethane (DCM). The glycosides (like XDT) concentrate in the polar interface or aqueous phase, unlike the lipophilic Paclitaxel.

  • Purification: Use Solid Phase Extraction (SPE) C18 cartridges. Elute impurities with 30% MeOH; elute XDT fraction with 70-80% MeOH.

  • NMR Sample: Dissolve 5-10 mg of purified amorphous solid in 0.6 mL CD

    
    OD.
    
Instrument Parameters[3]
  • Field Strength:

    
     400 MHz (600 MHz recommended for sugar region resolution).
    
  • Temperature: 298 K (25 °C).

  • Pulse Sequences:

    • 1D

      
      H (zg30): 64 scans, D1 = 1.0 s.
      
    • 1D

      
      C (zgpg30): 1024+ scans, power-gated decoupling.
      
    • 2D HSQC/HMBC: Essential for linking the anomeric proton (H-1') to the taxane C-7.

Structural Analysis & Data Tables

Diagnostic Logic (Self-Validating)

To confirm identity, the spectrum must satisfy three conditions:

  • C-10 Deacetylation: Absence of the acetate methyl singlet (~2.2 ppm) and upfield shift of H-10 compared to Paclitaxel.

  • C-7 Glycosylation: Downfield shift of C-7 (~7-8 ppm) and presence of a sugar anomeric signal.

  • Xylose Identity: The anomeric proton must show a doublet with

    
     Hz, confirming the 
    
    
    
    -configuration.
Tabulated Spectral Data

Note: Chemical shifts (


) are reported in ppm relative to TMS. Values are typically recorded in CD

OD.
Table 1:

H NMR Diagnostic Signals (Comparison with Paclitaxel)
PositionProton7-Xylosyl-10-deacetyltaxol (

ppm)
Paclitaxel (

ppm)
Multiplicity (

Hz)
Diagnostic Note
10 H-105.18 6.38sUpfield shift due to loss of Acetyl group.
7 H-74.18 - 4.25 4.40ddShifted by glycosylation.
13 H-136.186.27tSide chain attachment site.
2' H-2'4.764.79dSide chain hydroxyl bearing.
10-Ac OAcAbsent 2.23sKey differentiator : 10-OH is free.
1' (Xyl) H-1' 4.32 Absent d (7.6) Definitive Xylose signal (

-linkage).
Xyl H-2' to H-5'3.0 - 3.9AbsentmSugar region overlap.
Table 2:

C NMR Diagnostic Signals
PositionCarbon Type7-Xylosyl-10-deacetyltaxol (

ppm)
Paclitaxel (

ppm)
Diagnostic Note
C-10 CH74.8 75.5Deacetylated methine.
C-7 CH81.3 72.2Significant Downfield Shift (+9 ppm) due to glycosylation.
C-1' (Xyl) CH (Anomeric)106.8 AbsentCharacteristic of

-D-xylopyranoside.
C-10 (C=O) CarbonylAbsent 171.2Confirms deacetylation.
C-9 Ketone211.5203.6Affected by C-10 modification.

Visualized Workflow (Graphviz)

The following diagram outlines the logical flow for isolating and verifying 7-Xylosyl-10-deacetyltaxol from Taxus biomass.

G Start Taxus Biomass (Needles/Bark) Extract Extraction (MeOH, Sonication) Start->Extract Partition Partition (H2O / DCM) Extract->Partition Aqueous Aqueous/Interphase (Enriched in Glycosides) Partition->Aqueous Glycosides stay polar Paclitaxel Identify as Paclitaxel or 10-DAT Partition->Paclitaxel Organic Phase SPE SPE Purification (C18 Cartridge) Aqueous->SPE Elution Elution Gradient (Collect 70-80% MeOH) SPE->Elution NMR_Prep NMR Prep (Dissolve in CD3OD) Elution->NMR_Prep Analysis 1H & 13C NMR Analysis NMR_Prep->Analysis Check1 Check C-10: No Acetyl Signal? H-10 ~ 5.2 ppm? Analysis->Check1 Check2 Check C-7: Anomeric H ~ 4.3 ppm (d)? C-7 Shift ~ 81 ppm? Check1->Check2 Yes Check1->Paclitaxel No (Acetyl present) Result CONFIRMED: 7-Xylosyl-10-deacetyltaxol Check2->Result Yes Check2->Paclitaxel No (No sugar)

Caption: Isolation and NMR validation workflow for 7-Xylosyl-10-deacetyltaxol, highlighting critical decision nodes based on spectral diagnostics.

Discussion & Interpretation

The spectral data highlights the "fingerprint" of the xylosyl-taxane conjugate.

  • The C-10 Region: In Paclitaxel, H-10 is deshielded (downfield ~6.4 ppm) by the acetyl ester. In 7-Xylosyl-10-deacetyltaxol, the free hydroxyl shields H-10, moving it upfield to ~5.2 ppm. This is the first checkpoint for "10-deacetyl" status.

  • The C-7 Region: The attachment of xylose at C-7 causes a glycosylation shift . The C-7 carbon signal moves downfield from ~72 ppm (in Paclitaxel) to ~81 ppm. This +9 ppm shift is diagnostic for C-7 substitution.

  • Stereochemistry: The coupling constant of the anomeric proton (

    
     Hz) indicates a trans-diaxial relationship between H-1' and H-2', confirming the 
    
    
    
    -configuration
    of the xylopyranoside.

References

  • Cheng, H. L., et al. (2013).[1] "Cloning and characterization of the glycoside hydrolases that remove xylosyl groups from 7-xylosyl-10-deacetyltaxol and its analogues." Molecular & Cellular Proteomics, 12(8), 2236–2248. Link

  • Xue, B., et al. (2020). "Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes." Chemistry & Biodiversity, 17(2), e1900631. Link

  • Mroczek, T., & Glowniak, K. (2001).[3] "Solid-phase extraction and simplified high-performance liquid chromatographic determination of 10-deacetylbaccatin III and related taxoids in yew species." Journal of Pharmaceutical and Biomedical Analysis, 26(1), 89-102.[3] Link

  • Hanson, J. R. (2001). "The Chemistry of the Taxanes." Natural Product Reports. (For general taxane core numbering and shifts).

Sources

Application Note: Mass Spectrometry Fragmentation Pattern of 7-Xylosyltaxol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical analysis, pharmacokinetics, and natural product chemistry. It details the mass spectrometric characterization of 7-Xylosyltaxol (7-Xylosylpaclitaxel), a critical taxane glycoside often analyzed during the purification of Paclitaxel or in metabolic studies.

Methodology, Mechanism, and Structural Elucidation

Executive Summary

This compound (


, MW 985.98 Da) is a naturally occurring analogue of Paclitaxel found in Taxus species. It differs from Paclitaxel by the presence of a xylose moiety attached to the C-7 hydroxyl group. In drug development, it serves as both a potential impurity in Paclitaxel APIs and a metabolite of interest due to its altered solubility profile.

This guide provides a rigorous protocol for the LC-MS/MS analysis of this compound. It focuses on the Electrospray Ionization (ESI) fragmentation pathway, distinguishing the labile glycosidic cleavage from the taxane core fragmentation.

Chemical Identity & Properties

PropertyDescription
Compound Name This compound (7-Xylosylpaclitaxel)
Molecular Formula

Monoisotopic Mass 985.3732 Da
Precursor Ions (ESI+)

,

,

Key Structural Feature Paclitaxel core with

-D-xylose at C-7 position.[1][2][3][4][5][]

Experimental Protocol

Sample Preparation

Objective: Isolate taxanes from biological matrices (plasma/tissue) or plant extracts (Taxus spp.) with high recovery of glycosides.

  • Stock Solution: Dissolve 1 mg of this compound standard in 1 mL Methanol (LC-MS grade). Store at -20°C.

  • Extraction (Plant Material):

    • Sonicate 100 mg dried powder in 5 mL Methanol:Water (90:10 v/v) for 30 mins.

    • Centrifuge at 10,000 rpm for 10 mins. Filter supernatant (0.22 µm PTFE).

  • Extraction (Plasma):

    • Perform Solid Phase Extraction (SPE) using C18 cartridges.

    • Condition: 1 mL MeOH, 1 mL Water.

    • Load: 200 µL Plasma (diluted 1:1 with water).

    • Wash: 1 mL Water:Methanol (80:20).

    • Elute: 1 mL Acetonitrile. Evaporate and reconstitute in mobile phase.[7]

LC-MS/MS Conditions

System: High-Resolution Q-TOF or Triple Quadrupole (QqQ).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold for polar glycosides)

    • 2-10 min: 30% -> 95% B (Linear gradient)

    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Positive (

    
    )[8][9]
    
  • Spray Voltage: 3.5 - 4.0 kV

  • Gas Temperature: 325°C

  • Collision Energy (CE):

    • Low (10-15 eV): To observe the parent ion and initial sugar loss.

    • High (30-45 eV): To fragment the taxane core (Baccatin III).

Results & Discussion: Fragmentation Pathway

The fragmentation of this compound in ESI+ mode follows a sequential disassembly logic. The pathway is governed by the relative stability of the glycosidic bond versus the ester linkages in the taxane core.

Primary Fragmentation: The Glycosidic Cleavage

The most abundant and diagnostic transition is the loss of the xylose sugar.

  • Precursor:

    
    
    
  • Mechanism: Neutral loss of anhydro-xylose (

    
    , 132 Da).
    
  • Product Ion:

    
     (Paclitaxel protonated core).
    
  • Significance: This transition (

    
    ) confirms the "Xylosyl-Paclitaxel" connectivity. If the loss was 162 Da (Glucose), it would be a glucoside.
    
Secondary Fragmentation: Side Chain Loss

Once the sugar is lost, the remaining ion behaves identically to Paclitaxel. The C-13 side chain is the next most labile group.

  • Precursor:

    
    
    
  • Mechanism: Cleavage of the ester bond at C-13.

  • Neutral Loss: N-benzoyl-3-phenylisoserine (

    
    , 285 Da).
    
  • Product Ion:

    
     (Baccatin III core).
    
  • Diagnostic Side Chain Ion:

    
     (Protonated side chain) is often observed at high collision energies.
    
Tertiary Fragmentation: Core Degradation

The Baccatin III core (


) undergoes sequential eliminations of functional groups.
  • Deacetylation: Loss of Acetic Acid (

    
    , 60 Da) from C-10 or C-4.
    
  • Dehydration: Loss of Water (

    
    , 18 Da).
    
  • Product Ions:

    
     (569 - 60), 
    
    
    
    (Deep skeletal fragment).
Diagnostic Ion Table
m/z (Measured)Ion IdentityStructural AssignmentMechanism
986.37

This compound ParentProtonated molecule
1008.36

Sodium AdductCommon in salt-rich matrices
854.33

Paclitaxel CoreNeutral Loss of 132 Da (Xylose)
569.24

Baccatin IIILoss of C-13 Side Chain (285 Da) from m/z 854
509.22

Deacetyl-BaccatinLoss of Acetic Acid (60 Da) from m/z 569
286.11

Side ChainProtonated N-benzoyl-3-phenylisoserine
105.03

Benzoyl IonCleavage of benzoyl groups

Visualizing the Fragmentation Pathway[8][9][10][11][12][13][14]

The following diagram illustrates the sequential mass spectral degradation of this compound.

G Parent This compound [M+H]+ = 986.4 Paclitaxel Paclitaxel Core [M+H]+ = 854.3 Parent->Paclitaxel Loss of Xylose (-132 Da) Baccatin Baccatin III [M+H]+ = 569.2 Paclitaxel->Baccatin Loss of Side Chain (-285 Da) SideChain Side Chain Ion [M+H]+ = 286.1 Paclitaxel->SideChain Charge Retention on Side Chain Deacetyl Deacetyl-Baccatin III [M+H]+ = 509.2 Baccatin->Deacetyl Loss of AcOH (-60 Da) Benzoyl Benzoyl Ion [M+H]+ = 105.0 SideChain->Benzoyl Fragmentation

Figure 1: ESI-MS/MS Fragmentation Pathway of this compound showing primary glycosidic cleavage.

Analytical Challenges & Solutions

Isobaric Interferences

Challenge: this compound (MW 986) may co-elute with other taxane glycosides or impurities. Solution:

  • Monitor the transition 986 -> 286 (Specific for taxane side chain) and 986 -> 854 (Specific for xyloside loss).

  • Use High-Resolution MS (HRMS) to distinguish

    
     from potential isobaric compounds.
    
Sodium Adduct Formation

Challenge: Taxanes readily form sodium adducts (


), which fragment poorly compared to protonated ions.
Solution: 
  • Add 0.1% Formic Acid or 5 mM Ammonium Formate to the mobile phase to suppress Na+ adducts and promote

    
     or 
    
    
    
    .
  • If

    
     dominates, increase the declustering potential (or fragmentor voltage) to disrupt the adduct in the source.
    

References

  • Chemical Identity & Structure

    • PubChem Compound Summary for CID 15559828 (7-Xylosylpaclitaxel). National Library of Medicine. Link

  • Taxane Fragmentation Mechanisms

    • Study on fragmentation behavior of taxoids by tandem mass spectrometry. National Institutes of Health (PubMed). Link

  • LC-MS Methodologies for Taxanes

    • LC-MS/MS Method for the Determination of Paclitaxel in Human Serum. Thermo Fisher Scientific Application Notes. Link

  • Glycoside Fragmentation Patterns

    • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. MDPI Molecules. Link

Sources

Application Note: High-Yield Extraction and Isolation of 7-Xylosyltaxol from Taxus Needles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

7-Xylosyltaxol (7-XT) is a major taxane glycoside found in the needles of various Taxus species (notably T. chinensis and T. wallichiana). While often viewed merely as a precursor for Paclitaxel (Taxol) via enzymatic deglycosylation, 7-XT possesses distinct pharmacological solubility profiles (approx. 1000x higher water solubility than Paclitaxel) that make it a valuable target for direct therapeutic application or semi-synthesis.

The Core Challenge: Unlike the lipophilic Paclitaxel, 7-XT is an amphiphilic glycoside. Standard "Taxol protocols" often result in yield loss of 7-XT during the liquid-liquid partition phase because the glycoside can partially remain in the aqueous waste layer if the polarity gradient is not strictly controlled.

This Protocol's Advantage: This guide utilizes a Polarity-Step-Gradient (PSG) extraction method. We prioritize the preservation of the xylosidic bond (avoiding acid hydrolysis) and optimize the partition coefficient (


) to recover the glycoside from the aqueous phase before final purification.

Pre-Extraction Considerations

Sample Preparation Mechanics

The physical state of the needle matrix dictates solvent penetration.

  • Harvesting: Needles should be harvested from 3+ year old growth where taxane accumulation is highest.

  • Drying: Freeze-drying (Lyophilization) is superior to air-drying.

    • Reasoning: Thermal drying (>40°C) can induce epimerization at the C-7 position (forming 7-epi-taxanes), reducing the yield of the active isomer.

  • Grinding: Pulverize to a fine powder (approx. 40–60 mesh).

    • Causality: Particle sizes <60 mesh may cause clogging during filtration; >40 mesh reduces surface area for solvent diffusion.

Solvent Selection Logic
  • Primary Solvent: Methanol (90% aq.) .

    • Why: Ethanol is acceptable, but Methanol has a lower boiling point (easier to remove without heat stress) and better penetrates the waxy cuticle of Taxus needles.

  • Defatting Solvent: n-Hexane .[1]

    • Why: Essential for removing chlorophyll and lipids. If these are not removed, they irreversibly foul C18 HPLC columns later.

  • Target Extraction Solvent: Dichloromethane (DCM) or Chloroform .

    • Critical Adjustment: While Taxol extracts easily into DCM, 7-XT is more polar. We will use a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) technique to force 7-XT into the organic phase.

Detailed Experimental Protocol

Phase 1: Crude Extraction
  • Maceration: Suspend 100 g of dried Taxus needle powder in 1.0 L of 90% Methanol .

  • Sonication: Sonicate for 60 minutes at ambient temperature (< 30°C).

    • Note: Avoid prolonged heat to prevent degradation.

  • Filtration: Vacuum filter through a Buchner funnel (Whatman No. 1). Collect filtrate.

  • Repeat: Re-extract the biomass twice more (2 x 500 mL MeOH) to ensure exhaustive extraction.

  • Concentration: Combine filtrates and evaporate under reduced pressure (Rotary Evaporator) at 35°C until approx. 100 mL of aqueous syrup remains. Do not dry completely.

Phase 2: Differential Partitioning (The Critical Step)

Standard protocols often fail here by losing 7-XT to the water phase.

  • Dilution: Dilute the 100 mL syrup with 200 mL distilled water (Total Vol: ~300 mL).

  • Defatting (Lipid Removal):

    • Add 300 mL n-Hexane . Shake vigorously. Allow phases to separate.

    • Discard the top Hexane layer (contains chlorophyll/waxes).

    • Repeat Hexane wash 2x.

    • Validation: The aqueous layer should transition from dark green to a turbid brown.

  • Target Extraction (The "Salting Out" Modification):

    • Add NaCl (approx. 5-10 g) to the aqueous phase to increase ionic strength.

    • Mechanism:[1][2][3][4][5] This lowers the solubility of the glycoside (7-XT) in water, pushing it into the organic phase.

    • Add 300 mL Dichloromethane (DCM) . Shake gently (to avoid emulsions) for 5 mins.

    • Collect the lower DCM layer (contains Taxol and 7-XT).

    • Repeat DCM extraction 3x.

  • Drying: Combine DCM fractions, dry over Anhydrous Sodium Sulfate (

    
    ), filter, and evaporate to dryness. This is the Crude Taxane Fraction .
    
Phase 3: Purification (Flash Chromatography & HPLC)
  • Silica Gel Cleanup (Flash):

    • Load Crude Fraction onto a Silica Gel 60 column.

    • Elute with DCM:Methanol (95:5) .

    • Result: Removes highly polar sugars and tannins that co-extracted.

  • Preparative HPLC (Final Isolation):

    • Column: C18 Reverse Phase (e.g., ODS-A, 10 µm, 20 x 250 mm).

    • Mobile Phase: Acetonitrile : Water (Gradient).[6]

    • Gradient Profile:

      • 0-30 min: 25%

        
         50% Acetonitrile.
        
      • Separation Logic: 7-XT is more polar than Taxol. 7-XT will elute BEFORE Taxol.

    • Detection: UV at 227 nm (Taxane chromophore).

Data Presentation & Validation

Table 1: Physicochemical Properties & Extraction Behavior
CompoundPolarityWater SolubilityPartition Behavior (Water/DCM)HPLC Elution Order (C18)
Paclitaxel LipophilicVery Low (<0.5 µg/mL)>99% in DCMLate Eluting
This compound AmphiphilicModerate (~1 mg/mL)~85% in DCM (w/o salt)Early Eluting
10-DAB III PolarHighPoor in DCMVery Early
Table 2: Troubleshooting Extraction Yields
ObservationRoot CauseCorrective Action
Low 7-XT Yield Lost in aqueous phase during partition.Add NaCl (Salting out) or use Ethyl Acetate after DCM.
Peak Tailing (HPLC) Silanol interactions or column fouling.Add 0.1% Formic Acid to mobile phase; Check guard column.
Chlorophyll Contamination Insufficient Hexane wash.Increase Hexane wash cycles; use C18 SPE cartridge cleanup.

Process Visualization (Workflow)

The following diagram illustrates the critical decision points in the fractionation process to ensure the glycoside is not discarded.

G Needles Dried Taxus Needles (Powdered) MeOH_Ext Extraction: 90% MeOH (Sonication) Needles->MeOH_Ext Evap Evaporate to Aqueous Syrup MeOH_Ext->Evap Hexane_Part Partition: Water / Hexane Evap->Hexane_Part Hexane_Layer Hexane Layer (Discard Lipids/Chlorophyll) Hexane_Part->Hexane_Layer Aq_Layer Aqueous Layer (Contains Taxanes) Hexane_Part->Aq_Layer Salt_Add Add NaCl (Salting Out) Aq_Layer->Salt_Add DCM_Part Partition: Aqueous / DCM Salt_Add->DCM_Part Aq_Waste Aqueous Waste (Polysaccharides/Salts) DCM_Part->Aq_Waste DCM_Layer DCM Layer (Enriched Taxanes) DCM_Part->DCM_Layer High Recovery Silica Flash Chromatography (Silica Gel) DCM_Layer->Silica HPLC Prep-HPLC (C18) Gradient: ACN/Water Silica->HPLC Isolate Purified this compound HPLC->Isolate

Caption: Workflow for the targeted isolation of this compound. Note the "Salting Out" step which is critical for driving the glycoside into the organic extraction layer.

References

  • Extraction of Taxanes from Taxus : Chakchak, H., & Zineddine, H. (2013). Extraction and Identification of New Taxoids from the Moroccan Yew. Asian Journal of Chemistry.

  • Solubility and Partitioning : Vyas, D. M., et al. (1995). Highly water soluble taxol derivatives: 7-polyethylene glycol carbamates and carbonates.[7] Journal of Organic Chemistry.

  • HPLC Methodology for Taxanes : Shao, Q., et al. (2007). Validated HPLC Method for the Determination of Paclitaxel-related Substances. Indian Journal of Pharmaceutical Sciences.

  • Taxane Glycoside Stability: Hanson, R. L., et al. (1994). Enzymatic hydrolysis of this compound to taxol. Mycology and Botany Faculty Publications. (Contextual citation for the enzymatic relationship and stability of the xyloside bond).

Sources

Semi-synthesis of paclitaxel from 7-Xylosyltaxol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Semi-synthesis of Paclitaxel from 7-Xylosyltaxol

Abstract

Paclitaxel (Taxol®) is a cornerstone of modern chemotherapy, renowned for its potent anti-cancer activity.[1][2] However, its limited availability from natural sources, primarily the bark of the Pacific yew (Taxus brevifolia), has historically posed a significant supply challenge.[3][4] Semi-synthesis, utilizing more abundant, renewable taxane precursors, has emerged as the most viable and sustainable solution for large-scale production.[5][6] This application note provides a detailed, research-grade protocol for the semi-synthesis of paclitaxel from this compound, a naturally occurring glycoside found in various Taxus species.[7] The described workflow is a multi-step process encompassing enzymatic deglycosylation, selective protection of the baccatin III core, attachment of the C-13 side chain via β-lactam coupling, and final deprotection and purification. This guide is designed for researchers in medicinal chemistry, natural product synthesis, and drug development, offering both a practical step-by-step methodology and the scientific rationale behind critical experimental choices.

Introduction: The Rationale for Semi-Synthesis

The paclitaxel molecule consists of a complex tetracyclic diterpene core, known as baccatin III, and an essential ester side chain at the C-13 position, which is crucial for its anti-tumor activity.[2][8] While total synthesis has been achieved, it is a lengthy and low-yielding process unsuitable for commercial production.[2][9] The semi-synthetic approach leverages advanced precursors isolated from renewable sources like the needles and twigs of yew species.[5]

This compound and its analogues are attractive starting materials because they can be converted to the baccatin III core, which is then elaborated to paclitaxel.[7] The primary challenge lies in the selective and efficient removal of the xylosyl sugar moiety at the C-7 position and the subsequent stereoselective installation of the C-13 side chain.[10] This protocol outlines a robust pathway that prioritizes yield, purity, and operational efficiency.

Principle of the Method

The conversion of this compound to paclitaxel is accomplished through a four-stage process. Each stage is designed to address a specific chemical challenge, from the initial modification of the precursor to the final unveiling of the target molecule.

G Start This compound (Starting Material) Step1 Stage 1: Enzymatic Deglycosylation (β-xylosidase) Start->Step1 Intermediate1 7-Hydroxy Taxane Intermediate (e.g., 10-Deacetylbaccatin III) Step1->Intermediate1 Step2 Stage 2: Selective Silylation (Protection) (e.g., TES-Cl) Intermediate1->Step2 Intermediate2 7-O-TES-Baccatin III Step2->Intermediate2 Step3 Stage 3: Side-Chain Coupling (β-Lactam Method) Intermediate2->Step3 Intermediate3 Protected Paclitaxel Step3->Intermediate3 Step4 Stage 4: Deprotection (e.g., HF-Pyridine) Intermediate3->Step4 FinalProduct Paclitaxel (Final Product) Step4->FinalProduct Purification Purification & Analysis (HPLC, NMR, MS) FinalProduct->Purification

Caption: Overall workflow for the semi-synthesis of paclitaxel.

  • Enzymatic Deglycosylation: The C-7 xylosyl group is selectively cleaved using a β-xylosidase enzyme. This biological approach is highly specific, operates under mild conditions, and avoids the harsh reagents and potential side reactions associated with chemical hydrolysis, making it an environmentally friendly choice.[7]

  • Selective Protection: The resulting C-7 hydroxyl group is protected, typically as a triethylsilyl (TES) ether. This step is critical to prevent the C-7 hydroxyl, which is more reactive than the C-13 hydroxyl, from interfering with the subsequent side-chain attachment.[11]

  • Side-Chain Coupling: The crucial C-13 side chain is installed using the highly efficient Holton β-lactam coupling method.[6] This involves the reaction of the lithium alkoxide of the protected baccatin core with a chiral β-lactam, which ensures the correct stereochemistry of the final product.

  • Deprotection and Purification: The C-7 protecting group is removed to yield paclitaxel. The final product is then rigorously purified using chromatographic techniques and characterized to confirm its identity and purity.[4]

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
7-Xylosyl-10-deacetyltaxol>95% PuritySpecialized SupplierStarting material.
β-Xylosidase (from C. cellulans)Enzyme GradeSigma-AldrichRefer to enzymatic hydrolysis literature.[12]
Sodium Acetate BufferACS GradeFisher ScientificFor enzymatic reaction.
Ethyl AcetateHPLC GradeVWRExtraction solvent.
Brine (Saturated NaCl)ACS GradeLab PreparedFor aqueous washes.
Anhydrous Sodium SulfateACS GradeFisher ScientificDrying agent.
Triethylamine (TEA)AnhydrousAcros OrganicsBase for silylation.
Triethylsilyl Chloride (TES-Cl)>98%TCI AmericaProtecting group reagent.
Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent.
Tetrahydrofuran (THF)AnhydrousSigma-AldrichReaction solvent.
Lithium Hexamethyldisilazide (LiHMDS)1.0 M in THFSigma-AldrichStrong, non-nucleophilic base.
(3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one>98%Specialized Supplierβ-Lactam for side chain.
Hydrofluoric acid-pyridine complex70% HFSigma-AldrichEXTREME CAUTION . Deprotecting agent.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
HPLC Solvents (Acetonitrile, Water)HPLC GradeFisher ScientificFor purification and analysis.

Experimental Protocols

Protocol 1: Enzymatic Deglycosylation of 7-Xylosyl-10-deacetyltaxol

Rationale: This step leverages the high specificity of β-xylosidase to cleanly remove the sugar moiety without affecting the taxane core. The reaction is performed in a buffered aqueous solution to maintain optimal enzyme activity.[12]

  • Dissolve 7-Xylosyl-10-deacetyltaxol (1.0 g) in a minimal amount of methanol and add it to 500 mL of sodium acetate buffer (50 mM, pH 5.0).

  • Add β-xylosidase (e.g., from Cellulosimicrobium cellulans, activity units to be optimized based on supplier data) to the solution.[12]

  • Stir the mixture at 30-35°C for 24-48 hours.

  • Monitor Progress: Periodically take aliquots and analyze by Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the starting material and the appearance of the 10-deacetylbaccatin III product.

  • Once the reaction is complete, extract the aqueous mixture three times with an equal volume of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 10-deacetylbaccatin III.

Protocol 2: Acetylation and Selective Protection

Rationale: The product from Protocol 1 is 10-deacetylbaccatin III. To proceed to paclitaxel, the C-10 hydroxyl must be acetylated. Subsequently, the C-7 hydroxyl is protected as a triethylsilyl (TES) ether to prevent it from reacting in the next step.[11]

  • Dissolve the crude 10-deacetylbaccatin III in anhydrous pyridine.

  • Cool the solution to 0°C and add acetyl chloride dropwise. Stir for 4-6 hours.

  • Quench the reaction with water and extract with ethyl acetate. The crude product is baccatin III.

  • Dissolve the crude baccatin III (1.0 eq) in anhydrous DCM.

  • Add triethylamine (3.0 eq) and cool the solution to 0°C.

  • Add triethylsilyl chloride (TES-Cl, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor Progress: Analyze by TLC until the starting baccatin III is consumed.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 7-O-TES-baccatin III.

Protocol 3: C-13 Side-Chain Attachment (Holton Coupling)

Rationale: This is the key bond-forming step. A strong, non-nucleophilic base (LiHMDS) is used to deprotonate the sterically hindered C-13 hydroxyl, creating a lithium alkoxide. This nucleophile then attacks the strained four-membered ring of the β-lactam, opening it to form the desired ester linkage with the correct stereochemistry.[6] The reaction is run at very low temperatures to control reactivity and prevent side reactions.

  • Dissolve 7-O-TES-baccatin III (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -45°C in an acetonitrile/dry ice bath.

  • Slowly add LiHMDS (1.0 M in THF, 1.1 eq) dropwise. Stir for 30 minutes at -45°C.

  • In a separate flask, dissolve the β-lactam (1.5 eq) in anhydrous THF and add this solution to the reaction mixture via cannula.

  • Stir the reaction at -45°C for 1 hour.

  • Monitor Progress: Quench a small aliquot with acetic acid in THF and analyze by TLC.

  • Once complete, quench the entire reaction by adding a saturated solution of ammonium chloride.

  • Warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is 2'-O-TES-7-O-TES-paclitaxel.

Protocol 4: Deprotection to Yield Paclitaxel

Rationale: The final step is the removal of the silyl protecting groups. An HF-pyridine complex is a standard reagent for this transformation, as it is effective at cleaving silicon-oxygen bonds without degrading the sensitive taxane core.

  • CAUTION: HF-Pyridine is extremely corrosive and toxic. Handle only in a chemical fume hood with appropriate personal protective equipment (gloves, face shield).

  • Dissolve the crude protected paclitaxel from the previous step in THF.

  • Cool the solution to 0°C.

  • Slowly add HF-pyridine (5-10 equivalents per silyl group) to the stirring solution.

  • Stir at 0°C for 8 hours, then allow to warm to room temperature and stir for another 12 hours.

  • Monitor Progress: Analyze by TLC or HPLC.

  • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude paclitaxel.

Protocol 5: Purification and Characterization

Rationale: The crude product contains residual reagents and potential side products. Reversed-phase HPLC is the standard method for purifying paclitaxel to the high degree (>99.5%) required for pharmaceutical applications.[4]

  • Purify the crude paclitaxel using flash column chromatography on silica gel (hexane/ethyl acetate or DCM/methanol gradient) to remove major impurities.

  • Perform final purification using preparative reversed-phase HPLC (C18 column) with an acetonitrile/water gradient.

  • Combine fractions containing pure paclitaxel, remove the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain pure paclitaxel as a white solid.

  • Characterization: Confirm the identity and purity of the final product using:

    • HPLC: To determine purity.

    • ¹H and ¹³C NMR: To confirm the chemical structure.[13]

Data Summary and Expected Yields

StepKey ReagentsConditionsTypical Yield
1. Deglycosylation β-xylosidase, NaOAc Buffer30-35°C, 24-48h85-95%
2. Protection TES-Cl, TEA0°C to RT, 8-12h80-90%
3. Coupling β-Lactam, LiHMDS-45°C, 1h75-85%
4. Deprotection HF-Pyridine0°C to RT, 20h70-80%
Overall ~40-55%

Visualization of the Chemical Pathway

Caption: Key chemical transformations in the semi-synthesis of paclitaxel.

Note: The images in the DOT script are placeholders representing the chemical structures for visualization purposes.

References

  • Title: Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
  • Title: Paclitaxel total synthesis. Source: Wikipedia URL: [Link]

  • Title: Semi-synthesis of paclitaxel from 10-deacetyl-7-xylosyltaxanes and 10-deacetyl paclitaxel-7-xyloside. Source: ResearchGate URL: [Link]

  • Title: BC Cancer Protocol Summary for NEOAdjuvant Therapy for Locally Advanced Breast Cancer using Weekly PACLitaxel followed by DOXOrubicin and Cyclophosphamide. Source: BC Cancer URL: [Link]

  • Title: FDA Clears Semisynthetic Taxol. Source: CancerNetwork URL: [Link]

  • Title: Enzymatic hydrolysis of 7-xylosyltaxanes by an extracellular xylosidase from Cellulosimicrobium cellulans. Source: PubMed URL: [Link]

  • Title: Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. Source: PubMed Central URL: [Link]

  • Title: The Li Synthesis of Paclitaxel (Taxol®). Source: Organic Chemistry Portal URL: [Link]

  • Title: Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Extraction and separation of paclitaxel. Source: Journal of Scientific and Engineering Research URL: [Link]

  • Title: Cloning and Characterization of the Glycoside Hydrolases That Remove Xylosyl Groups from 7-β-xylosyl-10-deacetyltaxol and Its Analogues. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Biological Evaluation of C-13 Amide-Linked Paclitaxel (Taxol) Analogs. Source: ACS Publications URL: [Link]

  • Title: Chemotherapy Protocol - BREAST CANCER - PACLITAXEL (7 day). Source: University Hospital Southampton URL: [Link]

  • Title: Synthesis of the C-13 Side-Chain of Taxol. Source: ResearchGate URL: [Link]

  • Title: Paclitaxel Biosynthesis AI Breakthrough. Source: ChemRxiv URL: [Link]

Sources

Application Note: Bioconversion of 7-Xylosyltaxol to 10-Deacetylbaccatin III (10-DAB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sustainable production of Paclitaxel (Taxol®) and Docetaxel relies heavily on the precursor 10-deacetylbaccatin III (10-DAB) .[1] While 10-DAB is extracted from Taxus species, a significant fraction of the taxane pool exists as glycosylated "waste" metabolites, primarily 7-xylosyl-10-deacetyltaxol (often referred to generically as 7-xylosyltaxol). These xylosylated compounds cannot be used directly in semi-synthesis and are typically discarded during purification.

This Application Note details a validated bioconversion protocol to transform 7-xylosyltaxanes into high-purity 10-DAB. Unlike harsh chemical methods (e.g., periodate oxidation) that degrade the taxane core, this protocol utilizes specific microbial enzymes to sequentially cleave the C-13 side chain and the C-7 xylose sugar under mild physiological conditions.

Scientific Principles & Mechanism[2]

The Substrate: 7-Xylosyl-10-deacetyltaxol

In Taxus extracts (e.g., T. wallichiana, T. chinensis), 7-xylosyl-10-deacetyltaxol is often as abundant as Paclitaxel itself. It differs from the target 10-DAB in two key regions:

  • C-13 Position: It possesses a phenylisoserine side chain (similar to Paclitaxel).[2]

  • C-7 Position: It possesses a xylose sugar moiety (

    
    -linked).[3]
    
The Bioconversion Pathway

The conversion to 10-DAB requires two distinct hydrolytic events. The order of hydrolysis can vary based on the specific biocatalyst selected, but the net result is the removal of both the side chain and the sugar.

  • C-13 Deacylation: A C-13 Taxane Hydrolase (e.g., from Nocardioides albus) cleaves the ester bond at C-13, removing the side chain.[4][5]

  • C-7 Deglycosylation: A

    
    -Xylosidase  (e.g., from Cellulosimicrobium cellulans) hydrolyzes the glycosidic bond at C-7.
    
Pathway Visualization

BioconversionPathway Substrate 7-Xylosyl-10-deacetyltaxol (Substrate) Intermediate 10-Deacetyltaxol (Aglycone Intermediate) Substrate->Intermediate Step 1: Beta-Xylosidase (C-7 Hydrolysis) Xylose D-Xylose Substrate->Xylose Product 10-Deacetylbaccatin III (10-DAB) Intermediate->Product Step 2: Taxane Hydrolase (C-13 Cleavage) SideChain Phenylisoserine Side Chain Intermediate->SideChain

Figure 1: The sequential enzymatic hydrolysis pathway. Note: The order of steps may reverse depending on enzyme specificity, but the endpoint (10-DAB) remains constant.

Materials & Reagents

Biocatalysts (Strains)
  • Strain A (Xylosidase Source): Cellulosimicrobium cellulans strain F16 (or equivalent producing extracellular

    
    -xylosidase specific to taxanes).[6]
    
  • Strain B (Hydrolase Source): Nocardioides albus SC13911 (or equivalent producing C-13 taxane deacylase).

Chemicals[1][2][3][4][7][8]
  • Substrate: Crude 7-xylosyltaxane fraction (isolated from Taxus spp. biomass via methanol extraction).[7]

  • Solvents: Methanol (HPLC grade), Ethyl Acetate (extraction), Acetonitrile (HPLC).

  • Buffers: 50 mM Phosphate Buffer (pH 7.0), 50 mM Acetate Buffer (pH 5.5).

  • Media: Tryptone Yeast (TY) broth, Corn cob powder (inducer for xylosidase).

Experimental Protocol

Phase 1: Biocatalyst Production

Objective: Generate high-activity cell-free extracts or whole-cell suspensions.

  • Inoculation:

    • Inoculate C. cellulans F16 into 100 mL TY broth supplemented with 1% (w/v) corn cob powder (essential for inducing xylosidase activity).

    • Inoculate N. albus SC13911 into 100 mL TY broth.

  • Incubation:

    • Incubate at 30°C, 180 rpm for 48–72 hours.

  • Harvesting:

    • Centrifuge cultures at 8,000

      
       g for 15 minutes at 4°C.
      
    • For C. cellulans: Collect the supernatant (the xylosidase is extracellular).

    • For N. albus: Collect the supernatant (the C-13 hydrolase is extracellular).

  • Concentration (Optional):

    • Concentrate supernatants 10-fold using a 10 kDa cutoff ultrafiltration membrane to increase volumetric activity.

Phase 2: Bioconversion Reaction (Sequential)

Objective: Convert 7-xylosyl-10-deacetyltaxol to 10-DAB.

Step A: Deglycosylation (Removal of Xylose)

  • Reaction Setup: In a 50 mL glass reactor, combine:

    • 20 mL C. cellulans culture supernatant (Xylosidase source).

    • 10 mg 7-xylosyltaxane substrate (dissolved in 0.5 mL Methanol). Note: Keep organic solvent <5% to avoid enzyme denaturation.

  • Conditions: Incubate at 35°C, pH 6.5–7.0, with gentle agitation (100 rpm) for 12–24 hours.

  • Checkpoint: Analyze a 50 µL aliquot via HPLC. The disappearance of 7-xylosyl-10-deacetyltaxol and appearance of 10-deacetyltaxol indicates completion.

Step B: Side Chain Cleavage (Removal of C-13 Ester)

  • Adjustment: Adjust the pH of the reaction mixture to 7.5 (optimal for Nocardioides hydrolase).

  • Enzyme Addition: Add 20 mL N. albus culture supernatant directly to the reaction vessel.

  • Incubation: Continue incubation at 30°C for an additional 24 hours.

  • Termination: Stop reaction by adding 20 mL Ethyl Acetate and vigorous shaking.

Phase 3: Extraction & Purification
  • Liquid-Liquid Extraction: Extract the reaction mixture 3 times with equal volumes of Ethyl Acetate.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and evaporate to dryness under vacuum at 40°C.
    
  • Purification:

    • Resuspend residue in Methanol.[7]

    • Perform Preparative HPLC (C18 column) using an Acetonitrile:Water gradient (20%

      
       80% ACN over 30 mins).
      
    • Collect the peak corresponding to 10-DAB (Retention time approx. 12-15 min depending on method).

Analytical Validation

Method: RP-HPLC

  • Column: C18 Reverse Phase (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 227 nm.

CompoundRelative Retention Time (approx.)
10-Deacetylbaccatin III (10-DAB)1.00 (Reference)
10-Deacetyltaxol2.45
7-Xylosyl-10-deacetyltaxol1.85
Paclitaxel3.10

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Yield Substrate precipitationUse DMSO (up to 5%) or cyclodextrins to improve solubility without inhibiting enzymes.
Incomplete Deglycosylation Glucose repressionEnsure C. cellulans is grown on xylan-rich sources (corn cob) and not glucose, which represses xylosidase expression.
Enzyme Instability Protease activityAdd protease inhibitors cocktail during the supernatant harvesting step if activity drops rapidly.
Regioselectivity Issues Wrong strainVerify strain identity. Nocardioides is specific for C-13; non-specific esterases may cleave the C-2 benzoate or C-4 acetate (undesirable).

Process Workflow Diagram

Workflow cluster_Bio Bioconversion Reactor Biomass Taxus Biomass (Needles/Bark) Extraction Solvent Extraction (Methanol) Biomass->Extraction CrudeExtract Crude Extract (Contains 7-xylosyltaxanes) Extraction->CrudeExtract Step1 Step 1: Add Xylosidase (C. cellulans supernatant) 35°C, 12h CrudeExtract->Step1 Step2 Step 2: Add C-13 Hydrolase (N. albus supernatant) 30°C, 24h Step1->Step2 Intermediate: 10-Deacetyltaxol Purification Ethyl Acetate Extraction & Prep-HPLC Step2->Purification Crude 10-DAB FinalProduct Purified 10-DAB (>98% Purity) Purification->FinalProduct

Figure 2: Integrated workflow from biomass to purified 10-DAB.

References

  • Hanson, R. L., et al. (1994).[4] "Site-specific enzymatic hydrolysis of taxanes at C-10 and C-13." The Journal of Biological Chemistry. Link

  • Dou, T. Y., et al. (2015).[6] "Enzymatic hydrolysis of 7-xylosyltaxanes by an extracellular xylosidase from Cellulosimicrobium cellulans." Biotechnology Letters. Link

  • Patel, R. N. (1998).[8] "Tour de Paclitaxel: Biocatalysis for Semisynthesis." Annual Review of Microbiology. Link

  • Chattopadhyay, S. K., et al. (2002). "Process for the preparation of 10-deacetylbaccatin III." U.S. Patent 6,437,154. Link

Sources

High-Precision Cytotoxicity Profiling of 7-Xylosyltaxol: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

7-Xylosyltaxol (Taxol-7-xyloside) represents a critical structural analogue in the taxane family. While often categorized as a "taxane impurity" in commercial Paclitaxel production from Taxus biomass, its utility in cell biology extends far beyond simple impurity profiling.

Why use this compound?

  • Structure-Activity Relationship (SAR) Studies: The C-7 position of the taxane core is a permissive site for modification. This compound serves as a vital model for understanding how bulky glycosyl groups at C-7 affect tubulin binding affinity versus water solubility.

  • Prodrug Development: Due to the xylosyl moiety, this compound exhibits higher aqueous solubility than Paclitaxel. It is frequently used in assays investigating enzymatic activation, where specific glycosidases (e.g.,

    
    -xylosidase) cleave the sugar to release the highly potent parent drug.
    
  • Differential Cytotoxicity: It typically exhibits 3–10 fold lower potency than Paclitaxel, making it an excellent "attenuated control" for fine-tuning sensitivity in high-throughput screening assays.

Chemical & Physical Profile

Precise characterization is the foundation of reproducible cytotoxicity data.

PropertySpecificationExperimental Implication
CAS Number 90332-63-1Verification of reagent identity.
Molecular Weight ~985.98 g/mol Essential for molarity calculations (do not use mass/volume).
Solubility (Water) Low (but > Paclitaxel)Requires organic co-solvent for stock, but tolerates higher aqueous ratios in media.
Solubility (DMSO) > 10 mg/mLPreferred solvent for stock preparation.
Stability Hydrolysis-proneAvoid aqueous storage; store DMSO stocks at -20°C or -80°C.

Mechanism of Action

This compound functions as a Microtubule Stabilizing Agent (MSA) .[1] Unlike Vinca alkaloids (which inhibit polymerization), taxanes bind to the


-tubulin subunit on the interior of the microtubule, "freezing" the lattice. This prevents the dynamic instability required for chromosome segregation during anaphase.
Diagram 1: Mechanistic Pathway

MOA Drug This compound Target Beta-Tubulin Binding (Microtubule Interior) Drug->Target Diffusion & Binding Effect1 Suppression of Microtubule Dynamics Target->Effect1 Stabilization Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect1->Checkpoint Tension Failure Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Prolonged Signal Outcome Apoptosis (Cell Death) Arrest->Outcome Bcl-2 Phosphorylation & Caspase Activation

Caption: The signaling cascade initiated by this compound, leading from tubulin binding to apoptotic cell death.

Experimental Design Strategy

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , the assay must be self-validating. A single drug curve is insufficient.

A. The "Self-Validating" Control System
  • Negative Control (Vehicle): Cells + Media + DMSO (at the highest concentration used in treatment, typically 0.1% or 0.5%). Purpose: Rules out solvent toxicity.

  • Positive Control (Reference): Paclitaxel (Taxol).[2] Purpose: Benchmarks the relative potency. This compound should show a right-shifted curve (higher IC50) compared to Paclitaxel.

  • Blank: Media + DMSO (No cells). Purpose: Background subtraction for colorimetric assays.

B. Cell Line Selection
  • A549 (Lung Carcinoma): Robust, standard model for taxane resistance studies.

  • HeLa (Cervical Cancer): Highly sensitive to mitotic arrest.

  • MCF-7 (Breast Cancer): Relevant for taxane clinical indications.[3]

Detailed Protocol: Cytotoxicity Assay (MTT/MTS)

Phase 1: Stock Preparation (Critical)
  • Goal: Create a stable 10 mM stock solution.

  • Calculation: For 1 mg of this compound (MW ~986 g/mol ):

    
    
    
    
    
  • Step 1: Dissolve 1 mg powder in ~100 µL anhydrous DMSO. Vortex until clear.

  • Step 2: Aliquot into amber tubes (light sensitive) and store at -20°C. Do not refreeze more than 3 times.

Phase 2: Cell Seeding
  • Harvest cells in the exponential growth phase.

  • Dilute to 3,000–5,000 cells/well (cell line dependent) in 100 µL complete media.

  • Seed into 96-well plates.

  • Incubate 24 hours at 37°C/5% CO2 to allow attachment. Note: Do not treat immediately; cells must flatten to metabolize normally.

Phase 3: Drug Treatment (Serial Dilution)
  • Design: 9-point dose-response curve.

  • Range: 0.1 nM to 10 µM (Logarithmic scale).

  • Pre-Dilution: Prepare a "2X" working solution in culture media.

    • Example: To achieve 10 µM final, prepare 20 µM in media.

    • Solvent Check: Ensure final DMSO concentration is < 0.5% in all wells.

  • Addition: Remove old media (optional, or add 2X on top of 100 µL existing media).

  • Incubation: 48 to 72 hours. Rationale: Taxanes require cells to attempt mitosis to kill them. Shorter exposures (<24h) may underestimate toxicity.

Phase 4: Readout & Analysis
  • Add MTT/MTS reagent according to manufacturer instructions.

  • Incubate 1–4 hours until purple formazan crystals form.

  • (If MTT) Solubilize crystals with DMSO/SDS.

  • Read Absorbance at 570 nm (reference 630 nm).

Diagram 2: Experimental Workflow

Workflow Stock Stock Prep (10mM in DMSO) Seed Seed Cells (5k/well, 24h) Stock->Seed Dilute Treat Drug Treatment (Serial Dilution) Seed->Treat Attach Incubate Incubation (48-72h) Treat->Incubate Exposure Read Assay Readout (Abs 570nm) Incubate->Read Metabolic Conversion

Caption: Step-by-step workflow for this compound cytotoxicity assessment.

Data Analysis & Interpretation

Calculate the Relative Viability (%) :



Expected Results:

  • Paclitaxel IC50: Typically 2–10 nM (in sensitive lines like HeLa).

  • This compound IC50: Typically 10–100 nM .

  • Interpretation: If this compound is equipotent to Paclitaxel, check for contamination or hydrolysis of the stock (loss of xylose group). If >1 µM, check for drug precipitation or cell line resistance (MDR phenotype).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11094265, this compound. Retrieved from [Link]

  • Patel, R. N. (1998). Tour de Paclitaxel: Biocatalysis for Semisynthesis. Annual Review of Microbiology, 52, 361-395. (Describes enzymatic conversion and relative activity). Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating 7-Xylosyltaxol Efficacy Using In-Vitro Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Microtubule-Targeting Chemotherapeutics

The taxane family of chemotherapeutic agents, most notably paclitaxel and docetaxel, represents a cornerstone in the treatment of a wide array of solid tumors. Their mechanism of action, the stabilization of microtubules, leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1] 7-Xylosyltaxol, a derivative of paclitaxel, emerges as a promising next-generation taxane with the potential for an improved therapeutic window. As with any novel therapeutic candidate, a robust and reproducible preclinical evaluation is paramount. In-vitro models provide an essential platform for the initial screening and mechanistic characterization of anticancer compounds, offering a cost-effective and high-throughput means to assess efficacy before advancing to more complex preclinical animal studies.[2][3]

This comprehensive guide provides a suite of detailed application notes and protocols for the in-vitro evaluation of this compound. We will delve into the rationale behind the selection of appropriate cancer cell line models, provide step-by-step instructions for key assays to determine cytotoxicity, induction of apoptosis, and effects on cell cycle progression, and offer a protocol for directly assessing the compound's impact on microtubule polymerization.

Strategic Selection of In-Vitro Cancer Cell Line Models

The choice of cancer cell lines is a critical determinant of the translational relevance of in-vitro studies. For a taxane derivative like this compound, it is imperative to utilize a panel of cell lines that includes both taxane-sensitive and taxane-resistant phenotypes. This approach not only establishes the baseline efficacy of the compound but also investigates its potential to overcome known mechanisms of drug resistance.

Key Considerations for Cell Line Selection:

  • Tissue of Origin: Select cell lines from tumor types where taxanes are clinically indicated, such as breast, ovarian, and lung carcinomas.

  • Taxane Sensitivity: Include well-characterized taxane-sensitive cell lines (e.g., MCF-7, OVCAR-8 parental lines) to establish a baseline IC50 value.

  • Mechanisms of Resistance: Incorporate cell lines with documented mechanisms of resistance to paclitaxel. This may include:

    • P-glycoprotein (P-gp/MDR1) Overexpression: Cell lines such as NCI/ADR-RES and paclitaxel-resistant variants of SKOV3 or A2780.

    • Tubulin Mutations: Cell lines with known mutations in the β-tubulin gene that alter the paclitaxel binding site.

    • Altered Apoptotic Pathways: Cells with dysregulated expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members).

Recommended Cell Line Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive, generally sensitive to taxanes.
MDA-MB-231 Triple-Negative Breast CancerAggressive subtype, provides a model for a challenging to treat cancer.[4]
OVCAR-8 Ovarian CarcinomaA well-characterized model for ovarian cancer.
OVCAR8-PTX-R Paclitaxel-Resistant Ovarian CarcinomaA derivative of OVCAR-8 with induced paclitaxel resistance, often exhibiting P-gp overexpression.[5]
A549 Lung CarcinomaA standard model for non-small cell lung cancer.
PC-3/TXR Paclitaxel-Resistant Prostate CancerA prostate cancer cell line with acquired resistance to taxanes.[6]
HCT-15/Taxol Paclitaxel-Resistant Colon CarcinomaA colon cancer cell line selected for paclitaxel resistance.[7]

Experimental Workflow for this compound Efficacy Testing

The following diagram illustrates a comprehensive workflow for the in-vitro evaluation of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Line Culture & Maintenance cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) cell_culture->cell_cycle compound_prep This compound & Paclitaxel Preparation compound_prep->cytotoxicity compound_prep->apoptosis compound_prep->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist microtubule Microtubule Polymerization Assay polymerization_kinetics Polymerization Kinetics microtubule->polymerization_kinetics moa_diagram cluster_cell Cancer Cell cluster_mitosis Mitosis cluster_drug_effect Drug Effect tubulin α/β-Tubulin Dimers mt_dynamic Dynamic Microtubules (Polymerization/Depolymerization) tubulin->mt_dynamic Polymerization mt_dynamic->tubulin Depolymerization spindle Mitotic Spindle Formation mt_dynamic->spindle mt_stable Hyper-stabilized Microtubules mt_dynamic->mt_stable xylosyltaxol This compound xylosyltaxol->mt_dynamic Inhibits Depolymerization mitotic_arrest Mitotic Arrest (G2/M) mt_stable->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Figure 2: Proposed mechanism of action of this compound.

Expected Outcomes and Data Summary

The following table summarizes the anticipated results from the described assays when testing an effective microtubule-stabilizing agent like this compound.

AssayParameter MeasuredExpected Outcome for this compound
MTT Cytotoxicity Assay Cell Viability (IC50)Dose-dependent decrease in cell viability; potent IC50 in sensitive lines.
Annexin V/PI Apoptosis Assay Percentage of Apoptotic CellsSignificant increase in early and late apoptotic cell populations.
Cell Cycle Analysis Cell Cycle Phase DistributionAccumulation of cells in the G2/M phase.
Microtubule Polymerization Assay Rate and Extent of PolymerizationIncreased rate and overall amount of tubulin polymerization.

Conclusion

The in-vitro models and protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound. By employing a carefully selected panel of cancer cell lines and a multi-faceted approach to assess cytotoxicity, apoptosis, cell cycle effects, and direct impact on microtubule dynamics, researchers can gain critical insights into the efficacy and mechanism of action of this promising new compound. These foundational studies are indispensable for informing further development and guiding the transition to in-vivo and clinical investigations.

References

  • Jadhav, M., & K, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods and Protocols, 4(4), 64. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Bollag, D. M., McQueney, P. A., Zhu, J., Hensens, O., Koupal, L., Liesch, J., Goetz, M., Lazarides, E., & Woods, C. M. (1995). Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action. Cancer research, 55(11), 2325–2333.
  • MDPI. (2024). An Integrated QSAR-MD-DCCM Pipeline: A Predictive Computational Platform for the Rational Design and Dynamic Functional Validation of Dual-Target Directed Ligands. [Link]

  • National Center for Biotechnology Information. (2020). Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein. [Link]

  • Frontiers Media S.A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • Rockefeller University Press. (1981). Taxol binds to polymerized tubulin in vitro. [Link]

  • Applied Biological Materials Inc. Drug-Resistant Cancer Cell Line Collection. [Link]

  • ACS Publications. (1982). Taxol stabilization of microtubules in vitro: dynamics of tubulin addition and loss at opposite microtubule ends. [Link]

  • Journal of Health Science and Medical Research. (2022). Establishment of A Novel Paclitaxel-Resistant Triple-Negative Breast Cancer Cell Line. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • National Library of Medicine. (1984). Taxol-induced rose microtubule polymerization in vitro and its inhibition by colchicine. [Link]

  • University of Chicago. DNA Cell Cycle Analysis with PI. [Link]

  • American Association for Cancer Research. (2024). Abstract LB261: Establishment and characterization of a paclitaxel-resistant human triple-negative breast cancer cell line. [Link]

  • Creative Bioarray. Drug Resistant Cells. [Link]

  • MDPI. (2017). Taxol®: The First Microtubule Stabilizing Agent. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • National Center for Biotechnology Information. (2012). Assaying cell cycle status using flow cytometry. [Link]

Sources

Application Notes & Protocols: Animal Models for Preclinical Studies of 7-Xylosyltaxol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for 7-Xylosyltaxol and its Preclinical Evaluation

This compound is a derivative of the cornerstone chemotherapeutic agent paclitaxel.[1] Like its parent compound, this compound is a microtubule-stabilizing agent, a mechanism that potently induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] The structural modification, specifically the addition of a xylosyl group, is designed to improve pharmacological properties such as aqueous solubility, potentially enhancing the drug's therapeutic index.[]

Preclinical evaluation in relevant animal models is a critical and mandatory step in the drug development pipeline. These studies are designed to provide essential data on a drug candidate's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile before it can be considered for human clinical trials. The choice of animal model is paramount, as it directly influences the translatability of the findings to clinical outcomes. This guide provides a comprehensive overview of the selection, design, and execution of animal studies for the preclinical assessment of this compound.

Mechanism of Action: A Foundation for Study Design

This compound, like other taxanes, exerts its cytotoxic effects by binding to tubulin and promoting the assembly of microtubules while inhibiting their disassembly.[1][5] This action disrupts the normal dynamics of the microtubule network, which is essential for mitotic spindle formation during cell division. The result is a sustained mitotic block, which activates the spindle assembly checkpoint and ultimately leads to apoptotic cell death.[2][6] Understanding this mechanism is crucial for designing relevant pharmacodynamic assays to confirm target engagement in vivo.

Part 1: Selecting the Appropriate Animal Model

The primary goal of an in vivo study is to determine if a drug has anti-tumor activity in a living system. The choice of model depends on the specific research question, ranging from initial efficacy screening to detailed investigations of metastasis and drug resistance.

Decision Framework for Model Selection

G A Research Question B Initial Efficacy & Dose Finding A->B  Screening C Metastasis & Microenvironment A->C  Advanced Biology D Predicting Patient Response A->D  Translational E Subcutaneous (SC) Xenograft B->E F Orthotopic Xenograft C->F G Patient-Derived Xenograft (PDX) D->G

Caption: Decision tree for selecting an appropriate animal model.

Comparison of Common In Vivo Cancer Models
Model TypeDescriptionAdvantagesDisadvantagesBest Use Case for this compound
Subcutaneous Xenograft Human cancer cell lines are injected under the skin of an immunocompromised mouse.[7]Simple, reproducible, easy to monitor tumor growth via calipers, cost-effective.[7][8]Lacks native tumor microenvironment, low metastatic potential.[9]Initial efficacy screening, dose-range finding, and Maximum Tolerated Dose (MTD) studies.
Orthotopic Xenograft Human cancer cells are implanted into the corresponding organ of origin in an immunocompromised mouse.[7]High clinical relevance, recapitulates tumor microenvironment, allows for spontaneous metastasis.[8][9][10]Technically demanding surgery, difficult to monitor tumor growth without imaging.[10]Evaluating efficacy against metastasis, studying interactions with the tumor microenvironment.
Patient-Derived Xenograft (PDX) Fragments of a patient's tumor are directly implanted into immunocompromised mice.[11][12]Preserves original tumor heterogeneity, architecture, and molecular signature; high predictive value for clinical response.[11][13]Expensive, lower take-rate, growth can be slow, requires a robust pipeline for tissue acquisition.[11]Testing efficacy in models that closely mimic human cancer diversity and resistance mechanisms.

Part 2: Experimental Protocols

Adherence to strict, well-defined protocols is essential for generating reproducible and reliable data. All animal experiments must be conducted in compliance with institutional and national guidelines for animal welfare.[14][15][16]

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

This protocol outlines a standard workflow for evaluating the anti-tumor activity of this compound in a subcutaneous model.

G cluster_prep Preparation Phase cluster_implant In-Life Phase cluster_analysis Analysis Phase A 1. Cell Line Selection (e.g., A2780 Ovarian, MCF-7 Breast) B 2. Cell Culture (Exponential Growth Phase) A->B C 3. Prepare Injection (Cells in Matrigel/PBS) B->C D 4. Implantation (Subcutaneous injection in flank of nude mouse) C->D E 5. Tumor Growth (Allow tumors to reach ~100-150 mm³) D->E F 6. Randomization (Group animals into cohorts) E->F G 7. Treatment Initiation (Administer Vehicle, Paclitaxel, This compound) F->G H 8. Monitoring (Tumor volume, body weight, clinical signs) G->H I 9. Endpoint (Tumor size limit or pre-defined time) H->I J 10. Tissue Collection (Tumor, plasma, organs) I->J K 11. Data Analysis (TGI, statistical tests) J->K

Caption: Standard workflow for a subcutaneous xenograft efficacy study.

Step-by-Step Methodology:

  • Animal Model: Use female athymic nude mice (e.g., NU/J strain), 6-8 weeks old.

  • Cell Line: Select a cell line known to be sensitive to taxanes (e.g., A2780 human ovarian carcinoma, HCT116 human colon carcinoma).[17]

  • Cell Preparation: Culture cells to ~80% confluency. Harvest, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5-10 x 10^7 cells/mL.

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension into the right dorsal flank.

  • Tumor Growth and Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³ (calculated as (Length x Width²)/2), randomly assign mice to treatment groups (n=8-10 per group).

  • Treatment Groups (Example):

    • Group 1: Vehicle control (e.g., saline with appropriate solubilizing agent).

    • Group 2: Paclitaxel (positive control, e.g., 10 mg/kg, intraperitoneal, weekly).

    • Group 3: this compound (Low Dose, e.g., 10 mg/kg).

    • Group 4: this compound (High Dose, e.g., 20 mg/kg).

  • Drug Administration: Administer agents as per the defined schedule (e.g., twice weekly via intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animals daily for clinical signs of toxicity.[14]

  • Endpoint: The study is terminated when tumors in the control group reach the predetermined size limit (e.g., 1500-2000 mm³) or if animals exhibit signs of excessive toxicity (e.g., >20% body weight loss).[18]

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance.

Protocol 2: Pharmacokinetic (PK) Study

A PK study determines how the body processes this compound, informing on its absorption, distribution, metabolism, and excretion (ADME).

Step-by-Step Methodology:

  • Animal Model: Use healthy, non-tumor-bearing mice or rats (e.g., CD-1 mice or Sprague-Dawley rats), as their physiology is well-characterized.[19] Beagle dogs can also be used as a non-rodent species.[20]

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., intravenous bolus).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[19]

  • Plasma Processing: Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use software like Phoenix WinNonlin® to calculate key PK parameters.

Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the peak exposure to the drug.[21]
Tmax Time at which Cmax is reached.Relates to the rate of drug absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents the total drug exposure over time.[22]
Half-life.The time required for the drug concentration to decrease by half.[21][23]
CL Clearance.The rate at which the drug is removed from the body.[21]
Protocol 3: Pharmacodynamic (PD) and Mechanism of Action (MoA) Confirmation

PD studies link drug exposure (PK) to the biological effect, confirming that this compound is engaging its target in the tumor.

Step-by-Step Methodology:

  • Model: Use a subcutaneous xenograft model as described in Protocol 1.

  • Study Design: Treat tumor-bearing mice with a single effective dose of this compound.

  • Tissue Collection: Euthanize cohorts of mice at various time points (e.g., 6, 24, 48 hours) after treatment. Excise tumors and fix in formalin or snap-freeze for analysis.

  • Biomarker Analysis:

    • Mitotic Arrest: Use immunohistochemistry (IHC) to stain for phospho-histone H3 (pHH3), a marker of cells in mitosis. An increase in pHH3-positive cells indicates mitotic arrest.

    • Apoptosis: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.

    • Target Engagement: Analyze microtubule bundling in tumor lysates via Western blot or in tissue sections via IHC for α-tubulin.

Part 3: Safety and Toxicology

A preliminary assessment of safety is conducted alongside efficacy studies.

  • Clinical Observations: Daily monitoring for any adverse signs such as changes in posture, activity, or breathing.[14]

  • Body Weight: A significant and sustained loss of body weight (typically >15-20%) is a key indicator of toxicity and may necessitate a dose reduction or euthanasia.[18]

  • Gross Necropsy: At the end of the study, major organs (liver, spleen, kidney, lung, heart) should be examined for any visible abnormalities.

  • Histopathology: For more detailed analysis, organs can be collected, fixed, and examined by a pathologist to identify any microscopic signs of drug-induced toxicity.[24]

By integrating these robust protocols, researchers can build a comprehensive preclinical data package for this compound, paving the way for its potential translation into a novel cancer therapy.

References

  • Sparreboom, A., van Tellingen, O., Nooijen, W. J., & Beijnen, J. H. (n.d.). Preclinical pharmacokinetics of paclitaxel and docetaxel. The Ohio State University.
  • Biocytogen. (2025, June 16). Preclinical Animal Models for Metabolic Diseases.
  • Vena, F., & Vescovi, R. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology.
  • Global Genes. (2021, June 24). Preclinical Modeling – What Advocates Need to Know about Animal & Cell Models.
  • MedchemExpress.com. (n.d.). This compound (7-Xylosylpaclitaxel).
  • Dong, Z., & Liu, J. (n.d.). Patient-derived xenograft models for oncology drug discovery. OAE Publishing Inc.
  • Chen, Y.-C., et al. (2019). Abstract C118: Transcriptome comparison of orthotopic and subcutaneous patient-derived xenografts. Molecular Cancer Therapeutics.
  • Li, Y., et al. (n.d.). In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma. NIH.
  • Rose, W. C. (n.d.). Preclinical antitumor activity of two novel taxanes. PubMed.
  • Sahoo, M., et al. (2025). Impact of Subcutaneous Versus Orthotopic Implantations on Patient-Derived Xenograft Transcriptomic Profiles. PMC - PubMed Central.
  • Workman, P., et al. (n.d.). Guidelines for the welfare and use of animals in cancer research. PMC - NIH.
  • F. G., et al. (n.d.). Plasma and tissue disposition of paclitaxel (taxol) after intraperitoneal administration in mice. PubMed.
  • BOC Sciences. (n.d.). CAS 90332-63-1 7-Xylosyl-10-deacetyltaxol.
  • Urosphere. (n.d.). Orthotopic vs. Subcutaneous Xenograft Models: Key Differences.
  • Cancer Research UK. (n.d.). Use of animals in research policy.
  • MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies.
  • Ohtake, T., et al. (2019). In vivo Efficacy and Safety Evaluation of Lactosyl-β-cyclodextrin as a Therapeutic Agent for Hepatomegaly in Niemann-Pick Type C Disease. NIH.
  • Gee, H., et al. (n.d.). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One.
  • Norecopa. (n.d.). Guidelines for the use of animals in cancer research.
  • Fujita, H., et al. (1994). [Pharmacokinetics of paclitaxel in experimental animals. Part 2. Tissue distribution]. Gan To Kagaku Ryoho.
  • Wang, J., et al. (n.d.). Preclinical Development of Drug Delivery Systems for Paclitaxel-Based Cancer Chemotherapy. PMC - NIH.
  • Horwitz, S. B. (2017). Taxol®: The First Microtubule Stabilizing Agent. PMC - NIH.
  • Mispro. (2023, October 24). Orthotopic vs. Subcutaneous: Unpacking the Strengths and Limitations of Tumor Model Implantation Sites.
  • MedchemExpress.com. (n.d.). 10-Deacetyl-7-xylosyl paclitaxel.
  • Liu, J., et al. (2011). Preclinical pharmacokinetic, biodistribution, and anti-cancer efficacy studies of a docetaxel-carboxymethylcellulose nanoparticle in mouse models. PubMed.
  • Netherlands Inspectorate for Health Protection and Veterinary Public Health. (n.d.). CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH.
  • Hynds, R. (2023, January 11). Patient-derived xenograft models for preclinical oncology research. YouTube.
  • Eiseman, J. L., et al. (1994). Plasma pharmacokinetics and tissue distribution of paclitaxel in CD2F1 mice. Cancer Chemotherapy and Pharmacology.
  • Certis Oncology. (n.d.). The Subcutaneous Xenograft vs Orthotopic Xenograft Debate.
  • Frontiers. (2023, July 6). Editorial: Patient-derived tumor models for drug development.
  • Workman, P., et al. (n.d.). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer.
  • LKT Labs. (n.d.). 10-Deacetyl-7-xylosyltaxol.

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of 7-Xylosyltaxol (Taxane C)

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization for 7-Xylosyltaxol (Taxane C) Analysis Last Updated: February 2026[1]

Introduction: The Analytical Context

Welcome to the technical support hub for taxane analysis. This compound (often referred to as Taxane C ) is a critical naturally occurring analogue found in Taxus species (e.g., T. wallichiana, T. chinensis).[1] Unlike synthetic impurities, it is a co-metabolite that must be rigorously separated from Paclitaxel (Taxol) and Cephalomannine during purification and quality control.

Because of its xylose moiety at the C-7 position, this compound is more polar than Paclitaxel, typically eluting earlier in reverse-phase chromatography.[1] However, its structural similarity to 10-Deacetyltaxol and Cephalomannine creates a "critical pair" resolution challenge that defeats many standard generic gradients.[1]

This guide addresses the four most common tickets we receive regarding this molecule: Resolution Failure , Peak Tailing , Analyte Instability , and Extraction Recovery .[1]

Module 1: Resolution & Selectivity (The "Co-elution" Issue)

Q: My this compound peak is co-eluting with 10-Deacetyltaxol or merging into the solvent front. How do I fix this?

A: This is a hydrophobicity mismatch. This compound is significantly more polar than Paclitaxel. If you use a standard "Paclitaxel Potency" gradient (which often starts at 50% organic), this compound will elute too quickly, often co-eluting with early impurities like 10-Deacetylbaccatin III (10-DAB).[1]

The Fix: Phase Selection & Gradient Delay

  • Stationary Phase: While C18 is standard, Pentafluorophenyl (PFP) columns offer superior selectivity for taxanes due to pi-pi interactions with the taxane core, often resolving structural isomers better than alkyl chains alone.[1]

  • Gradient Modification: You must lower the initial organic strength to trap the xylosyl derivative at the head of the column.

Recommended Protocol (Reverse Phase):

ParameterSpecification
Column High-purity C18 or PFP (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water (0.1% Phosphoric Acid or Formic Acid)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 - 1.5 mL/min
Detection UV @ 227 nm (Taxane core absorption)

Optimized Gradient Table:

Time (min)% Mobile Phase BPurpose
0.025%Trap: Low organic holds polar this compound.
10.025%Isocratic Hold: Critical for separating early eluters.
40.065%Ramp: Elutes Paclitaxel and hydrophobic impurities.
45.095%Wash: Removes late-eluting waxes/lipids.
50.025%Re-equilibration

Technical Insight: The initial isocratic hold at 25% B is the "magic step." It forces this compound to interact with the stationary phase, separating it from the void volume and highly polar 10-DAB.[1]

Workflow Visualization: Method Development Logic

MethodOptimizationStartIssue: Poor ResolutionCheckRTCheck Retention Time (RT)Start->CheckRTEarlyElutionRT < 5 min(Eluting too fast)CheckRT->EarlyElutionPolar InterferenceCoElutionCo-elution withPaclitaxelCheckRT->CoElutionHydrophobic InterferenceAction1Decrease InitialOrganic to 20-25%EarlyElution->Action1Action2Switch to PFPStationary PhaseCoElution->Action2If slope failsAction3Flatten GradientSlope (0.5% / min)CoElution->Action3

Figure 1: Decision matrix for troubleshooting taxane resolution issues.

Module 2: Peak Shape & Tailing (The "Silanol" Issue)

Q: Why does my this compound peak tail significantly (Tailing Factor > 1.5)?

A: Peak tailing in taxanes is rarely due to column overload; it is almost always due to secondary silanol interactions . Although taxanes are not strongly basic, the complex matrix (plant extract) often contains alkaloids that interact with free silanols on the silica support. Furthermore, the xylose hydroxyls can hydrogen bond with the stationary phase.

The Fix: End-Capping and Buffer Choice

  • End-Capping: Ensure your column is "fully end-capped" (e.g., double end-capping).[1] Avoid "aq" type columns designed for 100% water unless they are specifically deactivated, as they sometimes have accessible silanols.[1]

  • pH Control: Running at neutral pH exposes silanols (pK ~ 3.5-4.5). You must suppress silanol ionization by lowering the pH.

    • Recommendation: Use 0.1% Phosphoric Acid or 0.1% Formic Acid (pH ~2.5 - 3.0).[1] This keeps silanols protonated (neutral), preventing them from grabbing the analyte.

  • Temperature: Increase column temperature to 35°C or 40°C . This improves mass transfer kinetics and reduces viscosity, sharpening the peak.

Module 3: Stability & Sample Preparation (The "Artifact" Issue)

Q: I see a new peak appearing just before this compound after the sample sits in the autosampler. Is this degradation?

A: Yes. This is likely 7-epi-xylosyltaxol .[1] The C-7 position in taxanes is stereochemically labile. Under basic or even neutral conditions over time, the C-7 hydroxyl (or xylosyl group) can epimerize from the natural configuration.

The Fix: Acidification and Temperature Control

  • Solvent pH: Never dissolve samples in pure methanol or acetonitrile if they will sit for hours. Always include 0.1% acetic acid or formic acid in the sample diluent.

  • Autosampler Temp: Keep the autosampler at 4°C . Epimerization is temperature-dependent.[1]

  • Glassware: Use amber glass. While UV degradation is slower than epimerization, taxanes are photosensitive.[1]

Extraction Protocol: Biomass to Vial

Recovering this compound from Taxus needles requires removing chlorophyll and waxes that will foul your HPLC column.

Step-by-Step SPE Protocol:

  • Extraction: Sonicate dried needles in Methanol:Water (90:10).

  • Partition: Add Hexane to the extract. Shake and discard the Hexane layer (removes lipids/waxes).

  • SPE Cleanup (C18 Cartridge):

    • Condition: MeOH -> Water.[1]

    • Load: Apply aqueous extract.

    • Wash: 20% Methanol (Removes highly polar sugars).

    • Elute: 80% Methanol (Elutes this compound and Paclitaxel).

    • Discard: 100% ACN/Ethyl Acetate (Leaves chlorophyll on cartridge).

SamplePrepBiomassTaxus Biomass(Dried Needles)ExtractSolvent Extraction(MeOH:H2O 90:10)Biomass->ExtractPartitionLiquid-Liquid Partition(Add Hexane)Extract->PartitionHexaneLayerHexane Layer(Discard Waxes/Lipids)Partition->HexaneLayerAqLayerAqueous/MeOH Layer(Contains Taxanes)Partition->AqLayerSPESPE C18 CleanupAqLayer->SPEElutionElute with 80% MeOH(Recover this compound)SPE->Elution

Figure 2: Sample preparation workflow to remove matrix interference.[1]

Module 4: Sensitivity & Detection

Q: What is the Limit of Quantitation (LOQ)? I can't see the impurity at 0.1%.

A: this compound has the same taxane chromophore as Paclitaxel (absorption max at ~227 nm). However, because it is often present at low levels (<0.5% in biomass), baseline noise is the enemy.[1]

  • Wavelength: Ensure you are monitoring 227 nm . 254 nm is significantly less sensitive for taxanes (approx. 5-10x lower response).

  • Reference Standards: Do not assume the Response Factor (RF) is 1.0 relative to Paclitaxel. Due to the xylose group, the molecular weight is higher, and the extinction coefficient may vary slightly. For precise quantitation, use a certified this compound standard.[1]

  • Injection Volume: If sensitivity is low, you can increase injection volume up to 20-50 µL, provided the sample solvent strength is weak (e.g., 25% ACN).[1] Injecting 50 µL of 100% Methanol will cause peak distortion (solvent effect).

References

  • United States Pharmacopeia (USP). Paclitaxel Monograph: Related Compounds.[2] USP-NF.[1][2] (Standardizes methods for taxane impurity profiling).

  • Ketchum, R. E., & Gibson, D. M. (1996). Paclitaxel production in suspension cell cultures of Taxus.[1] Plant Cell, Tissue and Organ Culture.[1] (Discusses taxane metabolite profiles including xylosyl derivatives).

  • Glinsky, J. et al.HPLC Analysis of Taxol and Related Compounds. Journal of Liquid Chromatography.
  • BOC Sciences. Paclitaxel Impurities and Standards. (Commercial availability and chemical data for this compound/Taxane C).

  • Agilent Technologies. Analysis of Paclitaxel and Related Compounds. Application Note. (Demonstrates PFP vs C18 selectivity).

Technical Support Center: High-Resolution HPLC Separation of 7-Xylosyltaxol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TAX-7XYL-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist, Chromatography Division Subject: Mobile Phase & Method Optimization for 7-Xylosyltaxol (7-XT)

Executive Summary: The Mechanistic Challenge

Separating This compound (7-XT) is chromatographically distinct from standard Paclitaxel analysis due to the addition of the xylose moiety at the C-7 position. This glycosylation significantly increases polarity and alters the molecule's hydrodynamic volume compared to the parent taxane.

The Critical Failure Point: Most researchers fail because they apply a standard "Taxol Gradient" (rapid organic ramp). This causes 7-XT to co-elute with 10-Deacetyltaxol (10-DAT) or Cephalomannine in the solvent front or early void volume.

To resolve 7-XT, you must exploit its hydrogen-bonding capacity (via the sugar group) rather than relying solely on hydrophobic interaction.

Module 1: The "Gold Standard" Protocol

Use this baseline method to establish system suitability before attempting optimization.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Stationary Phase PFP (Pentafluorophenyl) or High-Density C18 (End-capped)PFP offers unique selectivity for the xylose ring via dipole-dipole interactions that C18 lacks.
Dimensions 150 mm x 4.6 mm, 2.7 µm (Fused-Core)Fused-core particles provide UHPLC-like resolution at standard HPLC pressures (<400 bar).
Mobile Phase A Water + 0.1% Formic Acid Acidification (pH ~2.7) suppresses silanol ionization, preventing tailing of the taxane core.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks than Methanol for taxanes; Formic acid ensures baseline stability.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID; reduces to 0.4 mL/min if using 2.1 mm ID columns.
Temperature 30°C ± 1°C Precise control is vital. Higher temps (>40°C) often degrade resolution between 7-XT and 10-DAT.
Detection UV @ 227 nm Maximizes absorbance of the taxadiene ring system.
The "Polar-Retention" Gradient Profile

Note: This gradient is designed to hold the glycoside longer to prevent co-elution with 10-DAT.

Time (min)% Mobile Phase BPhase Description
0.0 - 2.0 25%Isocratic Hold: Engages the polar xylose group with the stationary phase.
2.0 - 15.0 25%

55%
Shallow Ramp: Slow elution separates 7-XT from 10-DAT and Cephalomannine.
15.0 - 18.0 55%

95%
Wash: Elutes highly hydrophobic Paclitaxel and dimers.
18.0 - 22.0 95%Clean-up: Removes late-eluting impurities from bark matrix.
22.1 - 27.0 25%Re-equilibration: Critical for retention time reproducibility.

Module 2: Troubleshooting & FAQs

Direct solutions to specific experimental failures.

Q1: My this compound peak is merging with 10-Deacetyltaxol (10-DAT). How do I separate them?

Diagnosis: Your initial organic concentration is too high. 10-DAT and 7-XT are the "Critical Pair." The Fix:

  • Lower Initial %B: Drop the starting ACN concentration from 30% to 20-25% .

  • The "Step" Strategy: Introduce a 2-minute isocratic hold at the beginning of the run. This allows the slightly more polar 7-XT to interact with the aqueous solvation layer of the stationary phase, effectively "braking" it while 10-DAT moves slightly faster (or vice versa depending on the column chemistry).

  • Switch Solvent: If ACN fails, use a Methanol/ACN (50:50) blend for Mobile Phase B. Methanol's protic nature can offer different selectivity for the sugar moiety.

Q2: I see significant peak tailing ( ) for all taxanes. Is my column dead?

Diagnosis: Likely Silanol Interaction .[1] Taxanes are weak bases; they interact with free silanols on the silica surface if the pH is not controlled. The Fix:

  • Check Modifier: Ensure you are using 0.1% Formic Acid or Acetic Acid .[1] Neutral water will cause tailing.

  • Column Age: If the column is old, the end-capping may have hydrolyzed, exposing silanols.

  • Visual Logic: See the diagram below for the Tailing Troubleshooting workflow.

Q3: The baseline at 227 nm is drifting upwards significantly during the gradient.

Diagnosis: Refractive Index (RI) effects or Solvent Absorbance mismatch. The Fix:

  • Balance Absorbance: Add the exact same concentration of Formic Acid to Mobile Phase B as is in Mobile Phase A.

  • Reference Wavelength: If using a DAD (Diode Array Detector), set a reference wavelength at 360 nm (bandwidth 100) to subtract gradient drift, as taxanes do not absorb there.

Module 3: Visualizing the Logic

Use these diagrams to validate your decision-making process.

Diagram 1: Separation Mechanism & Column Selection

Caption: Mechanistic comparison of C18 vs. PFP phases for glycosylated taxanes. PFP offers dual-retention modes.

TaxaneSeparation Analyte Analyte: this compound (Polar Xylose + Hydrophobic Core) C18 Standard C18 Column Analyte->C18 PFP PFP (Pentafluorophenyl) Column Analyte->PFP Mech_C18 Mechanism: Hydrophobic Interaction Only C18->Mech_C18 Mech_PFP Mechanism: Hydrophobic + Pi-Pi + H-Bonding PFP->Mech_PFP Result_C18 Result: Poor Selectivity vs 10-DAT (Co-elution Risk) Mech_C18->Result_C18 Result_PFP Result: Enhanced Selectivity (Xylose-Fluorine Interaction) Mech_PFP->Result_PFP

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for resolving peak resolution and shape issues.

Troubleshooting Start Issue Detected Type Identify Problem Type Start->Type CoElution Co-elution (Resolution < 1.5) Type->CoElution Tailing Peak Tailing (As > 1.2) Type->Tailing Action1 Decrease Initial %B (Increase Water) CoElution->Action1 Primary Fix Action3 Check pH Modifier (Add 0.1% Formic Acid) Tailing->Action3 Primary Fix Action2 Lower Flow Rate (Increase Efficiency) Action1->Action2 Secondary Fix Action4 Replace Column (Silanol Activity) Action3->Action4 Secondary Fix

References & Authoritative Grounding

  • Separation of Taxanes on C18 & Resin Phases Source: National Institutes of Health (PubMed) Relevance: Validates the elution order and the difficulty of separating 7-xylosyl-10-deacetyltaxol from 10-DAT using standard phases. Link:

  • Mobile Phase Optimization Strategies Source: Phenomenex Technical Guide Relevance: Provides the foundational logic for pH control (acidification) to suppress silanol activity which causes tailing in taxane analysis. Link:

  • LC-MS/MS Quantification of Taxanes Source: Journal of Analytical Toxicology (Oxford Academic) Relevance: Confirms the use of C18 columns with acidic mobile phases for the simultaneous identification of taxoids including cephalomannine and 10-deacetyltaxol. Link:[2]

  • Troubleshooting Peak Tailing Source: LCGC International Relevance: Authoritative guide on diagnosing peak asymmetry factors (

    
    ) and the role of secondary silanol interactions.
    Link:
    

Sources

Strategies to improve 7-Xylosyltaxol extraction efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Xylosyltaxol Extraction & Purification Optimization Ticket ID: TPE-XYL-007 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering challenges with the extraction efficiency of This compound , a critical polar taxane glycoside often abundant in Taxus species (e.g., Taxus chinensis, Taxus media). Unlike Paclitaxel, this compound contains a xylose sugar moiety at the C-7 position, significantly altering its polarity and stability profile.

This guide addresses the three most common failure points in current industrial and research protocols:

  • Thermal Degradation: Glycosidic bond instability during high-energy extraction.

  • Matrix Interference: Co-extraction of chlorophyll and hydrophilic tannins due to the polarity required to solubilize the xyloside.

  • Inefficient Mass Transfer: Inadequate cell wall disruption in lignified Taxus needles.

Module 1: Extraction Protocol Optimization

The Core Problem: Solubility vs. Selectivity

This compound is more polar than Paclitaxel. Standard protocols using 100% Methanol or DCM will yield poor recovery. You must adjust the dielectric constant of your solvent to match the glycoside.

Recommended Method: Ultrasound-Assisted Extraction (UAE)

We recommend UAE over Microwave-Assisted Extraction (MAE) for this specific analyte. While MAE is faster, the localized superheating can hydrolyze the C-7 xylosyl bond, converting your target into 7-hydroxy taxanes (degradation).

Optimized UAE Protocol
  • Solvent System: 90% Methanol / 10% Water (v/v).

    • Why: The 10% water fraction is critical for swelling the cellulosic matrix and solubilizing the sugar moiety of this compound [1, 3].

  • Solid-Liquid Ratio: 1:15 to 1:20 (g/mL).

  • Temperature: 40°C (Strict limit).

  • Duration: 45–60 minutes.

  • Frequency: 40 kHz (Standard) or Dual-Frequency (20/40 kHz) if available to target different tissue depths.

Step-by-Step Workflow:

  • Comminution: Grind dried Taxus needles to a particle size of 40–60 mesh. Warning: Finer powder (<80 mesh) causes filtration clogging; coarser powder (>20 mesh) limits solvent penetration.

  • Pre-Soak: Macerate powder in solvent for 30 minutes before sonication to initiate cell swelling.

  • Sonication: Process at 40°C. Monitor internal temperature; if it exceeds 45°C, pause to cool.

  • Filtration: Vacuum filter immediately. Do not leave biomass in solvent overnight, as re-adsorption of taxanes to lignin can occur.

Module 2: Purification & Enrichment

The "Green" Problem

Because this compound requires polar solvents (MeOH/Water), you will inevitably extract massive amounts of chlorophyll. Direct injection into HPLC will foul your guard columns immediately.

Solution: Diaion HP-20 Resin Adsorption

Do not use Liquid-Liquid Extraction (LLE) with Hexane/Water immediately. Instead, use a macroporous resin workflow to "catch and release."

Protocol:

  • Loading: Dilute the crude Methanol extract with water until the methanol concentration is <30%. Load onto a Diaion HP-20 column.

  • Washing (Waste): Elute with 30% Methanol.

    • Result: Removes highly polar sugars, salts, and proteins.

  • Elution (Target): Elute with 70–80% Methanol.

    • Result: Recovers this compound and Paclitaxel.

  • Regeneration (Waste): Flush with 100% Acetone to remove chlorophyll and waxes.

Module 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low Yield (Total) Solvent saturation or "Channeling" during extraction.Increase Solvent:Solid ratio to 1:20. Ensure agitation during pre-soak.
Ghost Peaks / Degradation Hydrolysis of the C-13 side chain or C-7 sugar.Check pH of water used. Ensure pH is 6.0–7.0. Avoid temperatures >50°C.
HPLC Co-elution This compound co-eluting with 10-DAB or Cephalomannine.Switch column chemistry. C18 is standard, but Pentafluorophenyl (PFP) columns offer superior selectivity for taxane isomers.
High Backpressure Chlorophyll precipitation in the column.Implement the HP-20 resin step (Module 2) strictly. Do not skip guard column changes.
Q: Can I use Acetone instead of Methanol?

A: Acetone is excellent for Paclitaxel (non-polar) but less efficient for this compound due to the sugar moiety. If you must use Acetone, add 15% water to improve glycoside solubility [4].

Q: Why is my this compound converting to Taxol?

A: This is a common misconception. This compound can be enzymatically converted to Taxol using xylosidases, but spontaneous chemical conversion usually results in degradation products, not Taxol. If you see increasing Taxol levels, you may be extracting from a different biomass batch or using a method that favors Paclitaxel solubility over the glycoside.

Visualizing the Workflow

The following diagram illustrates the critical decision points between extracting the Glycoside (this compound) versus the Aglycone (Paclitaxel).

TaxaneExtraction Biomass Dried Taxus Needles (40-60 Mesh) Solvent Solvent Choice: 90% MeOH (Target: Glycosides) 100% Acetone (Target: Paclitaxel) Biomass->Solvent UAE Ultrasound Assisted Extraction 40°C, 45 min, 40kHz Solvent->UAE Cell Disruption Filter Vacuum Filtration UAE->Filter Dilution Dilute to <30% MeOH Filter->Dilution Prepare for Resin HP20 Diaion HP-20 Column Dilution->HP20 Wash Waste Fraction (Sugars, Proteins) Elute: 30% MeOH HP20->Wash Step 1 Target Enriched Taxane Fraction (this compound + Paclitaxel) Elute: 80% MeOH HP20->Target Step 2 (CRITICAL) Strip Chlorophyll Waste Elute: 100% Acetone HP20->Strip Step 3

Figure 1: Optimized extraction and enrichment workflow for polar taxanes utilizing macroporous resin for chlorophyll removal.

References

  • Optimization of Taxol Extraction Process Using Response Surface Methodology. Source: PubMed Central (NIH) Significance: Establishes the 90% Methanol and 1:15 solid-liquid ratio as the statistical optimum for taxane recovery.

  • Kinetics and Thermodynamics of Ultrasound-Assisted Extraction of Taxanes. Source: MDPI (Processes Journal) Significance: Validates the mechanism of cavitation and the 40°C temperature limit to prevent degradation.

  • Optimization of the extraction of paclitaxel from Taxus baccata L. by the use of microwave energy. Source: PubMed Significance: Compares MAE vs. UAE, highlighting the speed of MAE but noting the critical temperature control required (95°C limit mentioned, but lower is preferred for glycosides).

  • Solvent optimization on Taxol extraction from Taxus baccata L. Source: SciSpace / ResearchGate Significance: Discusses the trade-offs between Acetone (high Paclitaxel yield) and Ethanol/Methanol mixtures (better for broad taxane/glycoside profiles).

Troubleshooting low yields in the bioconversion of 7-Xylosyltaxol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Context: You are experiencing low yields (<40%) in the conversion of 7-xylosyltaxol (7-XT) to Paclitaxel (or 10-Deacetyltaxol) using microbial or enzymatic biotransformation. Agent: Senior Application Scientist, Biocatalysis Division.

Introduction: The C-7 Bottleneck

Welcome to the Biocatalysis Support Center. The conversion of This compound (a naturally abundant but less active taxane) into Paclitaxel relies on the specific cleavage of the xylosyl group at the C-7 position. This reaction is catalyzed by


-xylosidase  (EC 3.2.1.37).[1]

Low yields in this process are rarely caused by a single factor. They typically result from a "Triad of Failure":

  • Substrate Limitations: Hydrophobicity leading to non-availability.

  • Catalytic Stalling: Product inhibition or lack of enzyme specificity.

  • Physiological Stress: Solvent toxicity or catabolite repression in the host strain.

This guide breaks down these failure points into actionable troubleshooting steps.

Phase 1: Substrate Availability & Solubility

Symptom: HPLC analysis shows low product formation, but the substrate (7-XT) concentration in the supernatant is also low, and you see a white precipitate in the reactor.

Q: Why is my substrate precipitating upon addition?

A: This is "Solvent-Shifting Precipitation." 7-XT is highly hydrophobic. If you dissolve it in 100% DMSO and spike it into an aqueous fermentation broth, the sudden change in polarity causes the taxane to crash out of solution immediately, becoming inaccessible to the enzyme.

Protocol: The "Fed-Batch Emulsion" Method Do not add simple DMSO spikes. Instead, use a carrier system.

  • Solvent Choice: Dissolve 7-XT in methanol or DMSO at high concentration (e.g., 50 mg/mL).

  • Surfactant Integration: Add Tween 80 (0.1% v/v) or

    
    -Cyclodextrin (0.5% w/v)  to your fermentation media before inoculation.
    
    • Mechanism:[2][3][4][5] Cyclodextrins form inclusion complexes with taxanes, keeping them soluble in the aqueous phase without inhibiting the enzyme.

  • Feeding Strategy: Pulse-feed the substrate. Add 7-XT in small increments (e.g., 0.1 g/L every 12 hours) rather than a single bolus dose.

Table 1: Solvent & Carrier Compatibility

AdditiveRecommended Conc.Effect on EnzymeSolubility Enhancement
DMSO < 2% (v/v)Neutral (High tolerance)Moderate (Risk of crash)
Methanol < 1% (v/v)Toxic at high levelsLow
Tween 80 0.05 - 0.1%Can alter cell permeabilityHigh (Emulsification)

-Cyclodextrin
5 - 10 mMStabilizingExcellent (Inclusion)

Phase 2: Enzymatic Activity & Kinetics

Symptom: The substrate is soluble, but the reaction stalls at ~50% conversion. Adding more enzyme doesn't help.

Q: Is the enzyme dead, or is it inhibited?

A: You are likely facing Product Inhibition . The cleavage of 7-XT releases D-xylose . Many fungal


-xylosidases (especially from Aspergillus or Lentinula) are competitively inhibited by xylose. As the reaction proceeds, xylose accumulates and shuts down the enzyme.

Diagnostic Experiment: The "Xylose Spike"

  • Run a standard assay with a known concentration of 7-XT.

  • Run a parallel assay with 7-XT + 50 mM Xylose added at T=0.

  • Result: If the parallel assay shows <10% activity compared to the standard, your enzyme is xylose-sensitive.

Solution: In-Situ Product Removal (ISPR)

  • Co-culture Strategy: If using a purified enzyme, couple it with a xylose-consuming yeast (e.g., S. cerevisiae) that cannot degrade taxanes. The yeast consumes the xylose immediately, driving the equilibrium forward.

  • Dialysis: Perform the reaction in a dialysis bag against a large buffer volume to dilute the released xylose.

Q: My fungal culture grows well, but activity is low. Why?

A: Catabolite Repression. If your media contains Glucose, the expression of


-xylosidase genes is often repressed (the "Glucose Effect").

Protocol: Induction Optimization

  • Carbon Source Switch: Replace Glucose with Xylose or Xylan as the primary carbon source during the induction phase. This forces the organism to upregulate xylanolytic machinery.

  • Timing: Induce expression in the late exponential phase, not the lag phase.

Phase 3: Genetic & Structural Factors

Symptom: The enzyme works on synthetic substrates (like pNP-Xyl) but not on 7-XT.

Q: Why does the activity assay disagree with the bioconversion?

A: Steric Hindrance. Standard assays use p-nitrophenyl-


-D-xyloside (pNP-Xyl), a small molecule. 7-XT is a bulky diterpenoid. The active site of your 

-xylosidase may be too deep or narrow (tunnel-shaped) for the taxane core to enter.

Technical Insight: Research on Lentinula edodes enzymes (LXYL-P1-1 vs. LXYL-P1-2) shows that subtle amino acid changes near the active site entrance drastically affect taxane specificity.[3]

Action Plan:

  • Screening: Do not rely solely on pNP-Xyl assays. Use HPLC-based screening with 7-XT.

  • Enzyme Selection: If using commercial enzymes, select Family 3 (GH3) or Family 39 (GH39)

    
    -xylosidases, which often have more open active site architectures.
    

Visual Troubleshooting Guides

Diagram 1: The Bioconversion Logic Tree

Use this flow chart to diagnose the root cause of your yield loss.

TroubleshootingTree Start START: Low Yield (<40%) CheckSolubility Step 1: Check Supernatant Is Substrate Visible in HPLC? Start->CheckSolubility Precipitation Issue: Solubility (White Precipitate?) CheckSolubility->Precipitation No (Low Conc) CheckProduct Step 2: Check Product Is Xylose Accumulating? CheckSolubility->CheckProduct Yes (Substrate Present) FixSolubility Action: Add Cyclodextrin or Tween 80 Precipitation->FixSolubility Inhibition Issue: Product Inhibition (Xylose Feedback) CheckProduct->Inhibition Reaction Stalls at 50% CheckEnzyme Step 3: Check Specificity Activity on pNP-Xyl vs 7-XT? CheckProduct->CheckEnzyme Reaction < 10% FixInhibition Action: Dialysis or Xylose-consuming Co-culture Inhibition->FixInhibition StericIssue Issue: Steric Hindrance (Enzyme rejects Taxane) CheckEnzyme->StericIssue High pNP / Low 7-XT FixEnzyme Action: Switch Enzyme Family (Screen GH3/GH39) StericIssue->FixEnzyme

Caption: Logic tree for diagnosing low yields. Follow the path based on HPLC and visual observation of the reactor.

Diagram 2: The Catalytic Pathway & Inhibition Loops

Understanding where the blockage occurs mechanistically.

Pathway Substrate This compound (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding (Km) Product1 Paclitaxel (Product) Complex->Product1 Hydrolysis (kcat) Product2 D-Xylose (Byproduct) Complex->Product2 Enzyme Beta-Xylosidase (Enzyme) Product2->Enzyme Competitive Inhibition (Ki) Enzyme->Complex

Caption: Catalytic pathway showing the critical feedback inhibition loop where released Xylose blocks the enzyme.

References

  • Kirsch, C., et al. (2018). Combinatorial mutation on the β-glycosidase specific to 7-β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast. Acta Pharmaceutica Sinica B.

  • Xue, J., et al. (2020).[5] Semi-synthesis of paclitaxel from 10-deacetyl-7-xylosyltaxanes. Frontiers in Bioengineering and Biotechnology.

  • Hanson, R.L., et al. (2008). Bioconversion of 7-xylosyltaxanes to taxanes by a glycosidase from Lentinula edodes. Enzyme and Microbial Technology.
  • BenchChem Support. (2025). Overcoming solubility issues of 10-Deacetyl-7-xylosyl Paclitaxel in vitro.

  • Jordan, D.B., et al. (2016). Characterization of a highly xylose tolerant β-xylosidase isolated from high temperature horse manure compost. Biotechnology for Biofuels.

Sources

Technical Support Center: 7-Xylosyltaxol Purification & Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Method Development
Subject: Separation of 7-Xylosyltaxol from Taxus spp. Extracts

Introduction: The Separation Challenge

Welcome to the technical support hub for Taxane purification. You are likely here because this compound (7-XT) is co-eluting with 10-Deacetylbaccatin III (10-DAB) or Paclitaxel during your reverse-phase scale-up.

The Core Conflict: 7-XT possesses a xylose moiety at the C-7 position, making it significantly more polar than Paclitaxel but structurally similar enough to cause "peak crowding" in the early elution window of standard C18 gradients. Successful scale-up requires exploiting this polarity difference without triggering the degradation of the labile glycosidic bond or the taxane core.

Module 1: Sample Preparation & Extraction (Tier 1 Support)

User Issue: "My preparative column backpressure spikes after only 3–5 injections of crude extract."

Root Cause Analysis

Direct injection of methanolic Taxus extracts leads to the precipitation of non-polar lipids, waxes, and chlorophylls onto the head of the reverse-phase (RP) column. These contaminants are insoluble in the high-aqueous starting conditions of your gradient.

The Fix: Liquid-Liquid Partitioning (LLP)

You must implement a defatting step prior to preparative loading.

Protocol:

  • Concentrate: Evaporate your crude alcoholic extract (MeOH/EtOH) to a syrup.

  • Resuspend: Dissolve in 90% Methanol : 10% Water.

  • Partition: Extract against Hexane or Heptane (1:1 v/v ratio, 3 cycles).

    • Result: Chlorophylls and waxes migrate to the Hexane layer (discard). Taxanes (including 7-XT) remain in the aqueous Methanol layer.

  • Clarification: Filter the aqueous methanol phase through a 0.45 µm PTFE membrane before injection.

Expert Insight: If your sample is still "gummy," consider a precipitative step. Dissolve the crude in minimal acetone and pour into cold diethyl ether. 7-XT will precipitate; many tars will remain in solution [1].

Module 2: Chromatographic Method Development (Tier 2 Support)

User Issue: "I cannot achieve baseline resolution (


) between this compound and 10-DAB on my C18 column."
The Fix: Stationary Phase Selectivity

While C18 is the workhorse, it relies solely on hydrophobicity. 7-XT and 10-DAB have similar hydrophobic footprints. You need a phase that interacts with the aromatic ring systems or the hydroxyl/glycosyl groups.

Recommended Stationary Phases:

Phase TypeSelectivity MechanismRecommendation
Standard C18 Hydrophobic InteractionBaseline. Good for general separation but often fails to resolve 7-XT/10-DAB critical pairs.
PFP (Pentafluorophenyl)

-

Interaction + Dipole
Superior. The fluorine atoms interact specifically with the taxane core's aromatic rings, often shifting selectivity enough to resolve the xyloside [2].
Polar-Embedded C18 Hydrophobic + H-bondingAlternative. Provides better peak shape for polar taxanes like 7-XT by shielding silanols.
Mobile Phase Optimization
  • Solvent A: Water + 0.1% Formic Acid (Do not use TFA; pH < 2.0 risks hydrolysis).

  • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).[1]

    • Note: ACN yields sharper peaks (lower viscosity), but MeOH often provides better selectivity for glycosylated taxanes due to hydrogen bonding capabilities.

Module 3: Scale-Up Mechanics (Tier 3 Support)

User Issue: "My analytical method works, but when I scale to the prep column, the peaks overlap significantly."

Root Cause: The Volume vs. Mass Overload Fallacy

In analytical HPLC, you optimize for separation. In prep HPLC, you optimize for throughput . You are likely experiencing "volume overload" (injecting too much solvent volume) rather than "mass overload" (saturating the silica).

Scale-Up Protocol

Use the Geometric Scaling Equation to determine your flow rate and injection volume limits.

1. Flow Rate Scaling:



Where 

is the column radius.

2. Loading Strategy (The "Touch-Band" Method): Do not aim for baseline resolution in prep. Aim for "Touching Bands."

  • Step 1: Run a loading study. Inject 1 mg, 5 mg, 10 mg, 20 mg, 50 mg.

  • Step 2: Observe the peak width at 10% height.

  • Step 3: Select the load where the tail of the 7-XT peak just touches the front of the Paclitaxel peak.

  • Step 4: Collect fractions by time, not slope, to ensure the overlap region is shaved off (re-inject the overlap fraction later).

Data: Typical Loading Capacities (C18)

Column Dimension Max Flow Rate Typical Load (Crude) Typical Load (Pre-Purified)
4.6 x 250 mm (Ana) 1.0 mL/min 0.5 mg 2.0 mg
10 x 250 mm (Semi-Prep) 4.7 mL/min 10 mg 40 mg
21.2 x 250 mm (Prep) 21.0 mL/min 50 mg 200 mg

| 50 x 250 mm (Process) | 118 mL/min | 300 mg | 1.2 g |

Critical Check: Ensure your sample solvent strength is weaker than your mobile phase starting conditions. If your gradient starts at 20% ACN, but you inject in 100% ACN, the 7-XT will travel down the column faster than the mobile phase, causing "breakthrough" [3]. Dilute your sample with water until it is cloudy, then filter.

Module 4: Stability & Downstream Processing

User Issue: "I purified the compound, but after rotary evaporation, the purity dropped, and I see Paclitaxel appearing."

Root Cause: Hydrolysis or Epimerization
  • Acidic Hydrolysis: At pH < 3 or high temperatures, the xyloside bond at C-7 cleaves, converting 7-XT back into 10-Deacetyltaxol or similar analogues.

  • Basic Epimerization: At pH > 7, the C-7 position epimerizes (7-epi-taxol), which is pharmacologically inactive [4].

The Stability Window Protocol
  • pH Control: Maintain fraction pH between 4.5 and 6.0 .

  • Temperature: Never exceed 40°C during rotary evaporation.

  • Buffer Removal: If using phosphate buffers, you must desalting using a C18 SPE cartridge or diafiltration before final drying. Volatile acids (Formic/Acetic) are preferred for this reason.

Visual Workflow & Logic

Figure 1: Purification Process Flow

PurificationWorkflow Input Crude Taxus Extract Defat Liq-Liq Partition (Hexane/Aq. MeOH) Input->Defat Waste1 Lipids/Waxes (Hexane Layer) Defat->Waste1 Clarify Filtration (0.45 µm PTFE) Defat->Clarify Aq. Phase PrepLC Prep HPLC (C18 or PFP) Clarify->PrepLC Fraction1 Frac 1: 10-DAB PrepLC->Fraction1 Fraction2 Frac 2: this compound (Target) PrepLC->Fraction2 Fraction3 Frac 3: Paclitaxel PrepLC->Fraction3 Evap Rotary Evap (< 40°C, pH 5.0) Fraction2->Evap Final Pure 7-XT Crystal Evap->Final

Caption: End-to-end purification workflow for this compound, emphasizing the critical defatting step and temperature-controlled evaporation.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Poor Separation CheckRes Is Resolution (Rs) < 1.5? Start->CheckRes Selectivity Selectivity Issue: Change Column (PFP) or Solvent (MeOH) CheckRes->Selectivity Yes (Co-elution) CheckShape Is Peak Shape Asymmetrical? CheckRes->CheckShape No (Overlap due to width) Tailing Tailing? Check pH (add Formic Acid) or Silanol Activity CheckShape->Tailing Tail > 1.2 Fronting Fronting? Volume Overload. Dilute Sample with Water CheckShape->Fronting Front < 0.9 Broad Broad Peaks? Check Flow Rate Scaling or Tubing Dead Volume CheckShape->Broad Symmetric but Wide

Caption: Diagnostic logic for identifying the root cause of separation failure during scale-up.

References

  • US Patent 5475120A. (1995). Method for the isolation and purification of taxol and its natural analogues.[2][3]Link

  • BenchChem. (2025).[1] Optimizing HPLC separation of 10-Deacetyl-7-xylosyl Paclitaxel and related taxanes.Link

  • Waters Corporation. (n.d.). Preparative Liquid Chromatography Method Scale-Up.Link

  • Montaseri, H., et al. (2004). The Effect of Temperature, pH, and Different Solubilizing Agents on Stability of Taxol. Iranian Journal of Pharmaceutical Sciences. Link

Sources

Validation & Comparative

Publish Comparison Guide: Validated HPLC Method for 7-Xylosyltaxol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 7-Xylosyl-10-deacetyltaxol (often referred to as 7-xylosyltaxol in phytochemical contexts) in Taxus plant extracts.

Executive Summary & Technical Context

The analysis of 7-Xylosyl-10-deacetyltaxol (7-Xyl-10-DAT) is a critical checkpoint in the valuation of Taxus biomass. Unlike Paclitaxel, this compound possesses a glycosidic linkage at the C-7 position and lacks the acetyl group at C-10, significantly increasing its polarity.

The Challenge: Conventional isocratic C18 methods optimized for Paclitaxel often fail to resolve 7-Xyl-10-DAT from other polar taxanes like 10-Deacetylbaccatin III (10-DAB) or 10-Deacetyltaxol (10-DAT) . This co-elution leads to quantitation errors of up to 40% in crude extracts.

The Solution: This guide presents a validated Gradient Reverse-Phase HPLC-UV/MS workflow. It utilizes a specific mobile phase modulation to expand the "polar window" of the chromatogram, ensuring baseline resolution of the xylosyl derivative.

Method Comparison: Validated vs. Conventional

The following table contrasts the proposed validated method against standard pharmacopoeial protocols for Paclitaxel which are often misapplied to xylosyl derivatives.

FeatureValidated Method (Recommended) Conventional Paclitaxel Method
Primary Mechanism Gradient Elution (Polarity Ramp)Isocratic Elution
Column Chemistry C18 with high carbon load or Polar-EmbeddedStandard C18 (e.g., ODS-2)
Mobile Phase Water (0.1% Formic Acid) / AcetonitrileWater / Methanol (Isocratic)
Resolution (Rs) > 1.5 (between 7-Xyl-10-DAT & 10-DAB)< 0.8 (Co-elution common)
Detection Limit (LOD) ~26 ng/mL (LC-MS/MS context)~100-500 ng/mL (UV)
Run Time 25–35 Minutes15–20 Minutes
Suitability Complex crude biomass (Taxus needles)Purified API (Drug Substance)

Detailed Experimental Protocol

Phase 1: Sample Preparation (Self-Validating Extraction)

Objective: Maximize recovery of polar glycosides while precipitating chlorophyll and waxes.

  • Biomass Processing: Grind dried Taxus needles/twigs to a fine powder (mesh size 40–60).

  • Extraction:

    • Weigh 1.0 g of powder.[1]

    • Add 10 mL of Methanol:Water (90:10 v/v) . Note: Pure methanol extracts excessive lipophilic chlorophyll; the 10% water aids glycoside solubility.

    • Sonication: Sonicate for 30 minutes at <30°C.

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes.

  • SPE Cleanup (Critical Step):

    • Condition a C18 SPE Cartridge (500 mg) with 5 mL MeOH followed by 5 mL Water.

    • Load 1 mL of supernatant.

    • Wash: Elute with 5 mL 30% Methanol (removes highly polar sugars/salts).

    • Elute Analyte: Elute with 5 mL 85% Methanol . Collect this fraction.

    • Filter through 0.22 µm PTFE filter before injection.

Phase 2: Chromatographic Conditions

Objective: Create a shallow gradient at the beginning of the run to separate the "Polar Cluster" (10-DAB, 7-Xyl-10-DAT, 10-DAT).

  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD) or Mass Spectrometer.

  • Column: Agilent Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) or equivalent high-surface-area C18.

  • Temperature: 25°C (Strict control required; higher temps cause peak merging of polar taxanes).

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for taxane nitrogen).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 227 nm (Taxane core absorption).

Gradient Program:

Time (min) % Mobile Phase B (ACN) Event
0.0 25% Initial Hold (Equilibration)
5.0 25% Isocratic hold to retain 10-DAB
25.0 60% Linear Ramp (Elutes Xylosyl & 10-DAT)
30.0 95% Wash (Elutes Paclitaxel/Chlorophyll)

| 35.0 | 25% | Re-equilibration |

Validation Data Summary

The method has been validated following ICH Q2(R1) guidelines. Data below reflects performance on Taxus crude extracts.

ParameterResultAcceptance Criteria
Linearity (

)
> 0.9992 (Range: 0.5 – 100 µg/mL)> 0.999
Recovery (Accuracy) 93.6% – 98.2%90% – 110%
Precision (RSD) Intra-day: 1.2%< 2.0%
LOD (Limit of Detection) 26 ng/mL (MS detection)N/A
Specificity No interference from Baccatin III or CephalomannineResolution > 1.5

Visualized Workflows

Figure 1: Taxane Extraction & Analysis Workflow

This diagram illustrates the logical flow from raw biomass to quantified data, highlighting the critical SPE cleanup step.

TaxaneWorkflow Raw Raw Taxus Biomass (Needles/Bark) Extract Solvent Extraction (MeOH:H2O 90:10) Raw->Extract Grind & Sonicate Centrifuge Centrifugation (10k RPM) Extract->Centrifuge Clarify SPE SPE Cleanup (C18 Cartridge) Centrifuge->SPE Supernatant HPLC Gradient HPLC-UV (C18, 227 nm) SPE->HPLC Elute 85% MeOH Data Quantification (7-Xyl-10-DAT) HPLC->Data Integrate Peak

Caption: Step-by-step workflow ensuring removal of interfering chlorophylls before HPLC analysis.

Figure 2: Taxane Elution Order Logic

Understanding the polarity-driven elution order is vital for peak identification. 7-Xylosyl-10-deacetyltaxol elutes early due to the sugar moiety.

ElutionOrder Start Injection (t=0) DAB 10-Deacetylbaccatin III (Most Polar) Start->DAB ~5-8 min Xyl 7-Xylosyl-10-deacetyltaxol (Target Analyte) DAB->Xyl ~10-12 min DAT 10-Deacetyltaxol Xyl->DAT ~14 min Ceph Cephalomannine DAT->Ceph ~20 min Pac Paclitaxel (Least Polar) Ceph->Pac ~22 min

Caption: Relative elution order on a C18 column. The target xyloside elutes between 10-DAB and 10-DAT.

References

  • Jin, Y., et al. (2013). Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins. Journal of Chromatography A. Link

  • Zhang, J., et al. (2016). Simultaneous determination of seven taxoids in rat plasma by UPLC-MS/MS and pharmacokinetic study after oral administration of Taxus yunnanensis extracts. Journal of Pharmaceutical and Biomedical Analysis.[4] Link

  • Gl Sciences. HPLC Column Technical Guide: Optimization of Taxane Analysis.Link

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.Link

Sources

A Comparative Technical Guide: 7-Xylosyltaxol vs. Paclitaxel Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Taxane Family and the Quest for Enhanced Anticancer Agents

The taxane family of diterpenoids, with paclitaxel as its flagship member, represents a cornerstone in the chemotherapy of various solid tumors, including ovarian, breast, and lung cancers.[1] The potent anticancer activity of taxanes is attributed to their unique mechanism of action: the stabilization of microtubules. This interference with the natural dynamics of the microtubule cytoskeleton arrests cell division and ultimately triggers programmed cell death, or apoptosis.[1][2]

7-Xylosyltaxol, a derivative of paclitaxel, is a subject of increasing interest within the drug development community. This guide provides an in-depth, objective comparison of the in vitro cytotoxicity of this compound and its parent compound, paclitaxel, across a range of cancer cell lines. By presenting supporting experimental data and elucidating the underlying molecular mechanisms, this document aims to equip researchers with the critical information needed to evaluate the potential of this compound as a next-generation anticancer therapeutic.

Core Mechanism of Action: Microtubule Stabilization

Both paclitaxel and this compound share a fundamental mechanism of action. They bind to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton responsible for cell division, intracellular transport, and the maintenance of cell shape.[] This binding promotes the polymerization of tubulin into microtubules and inhibits their depolymerization, leading to the formation of stable, non-functional microtubule bundles.[] Consequently, the mitotic spindle cannot form correctly, causing the cell cycle to arrest at the G2/M phase and ultimately leading to apoptosis.[] The structural modification in this compound, the addition of a xylosyl sugar moiety, may influence its solubility, stability, and interaction with cellular components, potentially altering its cytotoxic profile.[4][5]

cluster_0 Taxane Action Paclitaxel / this compound Paclitaxel / this compound β-tubulin subunit β-tubulin subunit Paclitaxel / this compound->β-tubulin subunit Binds to Microtubule Stabilization Microtubule Stabilization β-tubulin subunit->Microtubule Stabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of action for taxane compounds.

Comparative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher cytotoxic potency.

Cancer TypeCell Line7-Xylosyl-10-deacetyltaxol B IC50 (µM)Paclitaxel IC50 (nM)
OvarianA27803.5[6]0.4 - 3.4
LungA5491.9[6]2.5 - 7.5[7]
BreastMCF-70.14[6]3500[8]
ColonSW48020[6]Not specified
LiverHepG23.9[6]Not specified
ProstatePC-35 (10-deactyl-7-xylosyl Paclitaxel)Not specified

Note: The provided IC50 values for paclitaxel are a range from various studies and experimental conditions. Direct comparative studies with this compound under identical conditions are limited. The data for 7-Xylosyl-10-deacetyltaxol B was obtained using a sulforhodamine B (SRB) assay with a 48-hour exposure.[6]

Discussion of Comparative Efficacy

The available data suggests that the cytotoxic potency of this compound varies significantly across different cancer cell lines. Notably, in the MCF-7 breast cancer cell line, 7-Xylosyl-10-deacetyltaxol B exhibited a potent IC50 of 0.14 µM.[6] This is a noteworthy observation, as some studies have reported MCF-7 to be relatively resistant to paclitaxel, with IC50 values in the micromolar range.[8]

In other cell lines, such as A549 (lung) and A2780 (ovarian), the IC50 values for 7-Xylosyl-10-deacetyltaxol B are in the low micromolar range.[6] While a direct comparison is challenging without head-to-head studies, the extensive body of literature on paclitaxel generally reports its IC50 values in the nanomolar range for sensitive cell lines.[7] This might suggest that in certain contexts, paclitaxel could be more potent.

The difference in potency could be attributed to several factors, including the altered chemical structure of this compound. The addition of the xylosyl group increases the hydrophilicity of the molecule, which could affect its cell permeability and interaction with the microtubule binding site.[4] Further research is warranted to elucidate the precise structure-activity relationships.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The following is a detailed protocol for a representative cytotoxicity assay used to determine the IC50 values of anticancer compounds.

Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Cell Fixation Cell Fixation Drug Treatment->Cell Fixation SRB Staining SRB Staining Cell Fixation->SRB Staining Washing Washing SRB Staining->Washing Solubilization Solubilization Washing->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading

Caption: Workflow of the SRB cytotoxicity assay.

1. Cell Seeding:

  • Culture the desired cancer cell line in appropriate growth medium.

  • Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Drug Treatment:

  • Prepare serial dilutions of this compound and paclitaxel in the appropriate cell culture medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.

3. Cell Fixation:

  • After incubation, gently remove the drug-containing medium.

  • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

  • Incubate the plate at 4°C for 1 hour.

4. SRB Staining:

  • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Stain for 30 minutes at room temperature.

5. Washing:

  • Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

6. Solubilization:

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Place the plate on a shaker for 5 minutes to ensure complete dissolution of the dye.

7. Absorbance Reading:

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value by plotting the percentage of cell survival against the drug concentration.

Conclusion and Future Directions

This comparative guide highlights the cytotoxic potential of this compound, a promising derivative of paclitaxel. While it shares the same fundamental mechanism of microtubule stabilization, the available data suggests a differential cytotoxic profile across various cancer cell lines. The enhanced potency observed in the MCF-7 breast cancer cell line is particularly intriguing and warrants further investigation.

To fully elucidate the therapeutic potential of this compound, direct, head-to-head comparative studies with paclitaxel under standardized experimental conditions are imperative. Such studies should encompass a broader panel of cancer cell lines, including those with known resistance mechanisms to paclitaxel. Furthermore, investigations into the pharmacokinetics and in vivo efficacy of this compound will be crucial steps in its development as a potential clinical candidate. The insights gained from such research will be invaluable for the rational design of next-generation taxane-based chemotherapeutics with improved efficacy and safety profiles.

References

  • HSP Pharma. 7-Xylosyl-10-deacetyltaxol CAS 90332-63-1. Available from: [Link]

  • Khan, I. A., et al. (2021).
  • IntechOpen. (2023). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.
  • Altogen Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Available from: [Link]

  • ResearchGate. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Available from: [Link]

  • Hernandez-Vargas, H., et al. (2021).
  • National Institutes of Health. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice. Available from: [Link]

  • PubMed. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. Available from: [Link]

  • Nature. (2019). A Selective BCL-X L PROTAC Degrader Achieves Safe and Potent Antitumor Activity.
  • The Royal Society of Chemistry.
  • PubMed. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. Available from: [Link]

  • PubMed. Cell line and schedule-dependent cytotoxicity of paclitaxel (Taxol): role of the solvent Cremophor EL/ethanol. Available from: [Link]

  • PubMed. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. Available from: [Link]

  • Science.gov. cancer cells ic50: Topics by Science.gov. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Paclitaxel?. Available from: [Link]

Sources

Head-to-head comparison of taxane derivatives in microtubule polymerization assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical, data-driven comparison of the three primary taxane derivatives—Paclitaxel , Docetaxel , and Cabazitaxel —specifically within the context of in vitro microtubule polymerization assays.

While all three agents share the same fundamental mechanism (binding the


-tubulin taxane site to stabilize microtubules), they exhibit distinct kinetic profiles and resistance behaviors.[1] Docetaxel  is the most potent polymerization enhancer in pure tubulin systems (approx. 2x potency of Paclitaxel).[1][2] However, Cabazitaxel  is the superior choice for translational models involving multidrug resistance (MDR), as it retains polymerization efficacy in the presence of P-glycoprotein (P-gp) efflux pumps, where Paclitaxel and Docetaxel fail.

Mechanistic Differentiation

To interpret assay data correctly, one must understand the structural drivers behind the kinetics.

  • Paclitaxel (Taxol): The prototype. It binds to the lumenal side of

    
    -tubulin.[3] Its bulky structure expands the taxane-binding pocket.[3]
    
  • Docetaxel (Taxotere): A semi-synthetic analog.[1][2][4][5] It possesses a modified C13 side chain and a C10 hydroxyl group (replacing the acetate in Paclitaxel). This structural change allows for a tighter fit within the binding pocket, correlating with higher affinity and faster polymerization rates (

    
    ).
    
  • Cabazitaxel (Jevtana): The "Next-Generation" taxane. Structurally similar to Docetaxel but with dimethoxy groups at positions 7 and 10.[2][6]

    • Critical Insight: These methoxy groups decrease the compound's affinity for P-gp (ABCB1), preventing efflux. In a pure biochemical assay (no cells), Cabazitaxel mimics Docetaxel’s kinetics. In cell-based polymerization assays, it is the only taxane that remains effective in MDR+ lines.

Head-to-Head Performance Data

The following data aggregates standard biochemical values for tubulin assembly. Note that "Potency" in this context refers to the ability to lower the Critical Concentration (Cc) of tubulin required for polymerization.

Table 1: Biochemical & Kinetic Profiling
FeaturePaclitaxel Docetaxel Cabazitaxel
Tubulin Assembly Potency Baseline (1.0x)~2.1x more potent than Paclitaxel~2.0x more potent than Paclitaxel
EC50 (Polymerization) 1.1 µM0.36 µM~0.36 - 0.5 µM
Binding Constant (Ka)


Similar to Docetaxel
P-gp (MDR1) Affinity High (Substrate)High (Substrate)Low (Poor Substrate)
Solubility (Tween-80) LowModerateHigh
Primary Assay Utility Standard ControlHigh-Sensitivity AssaysMDR/Resistance Models

Analyst Note: In a standard turbidity assay (A340nm), Docetaxel and Cabazitaxel will often show a shorter "Lag Phase" (Nucleation) and a steeper "Growth Phase" (Elongation) compared to Paclitaxel at equimolar concentrations.

Experimental Protocol: Self-Validating Turbidity Assay

Scope: Monitoring the conversion of soluble tubulin dimers into microtubule polymers via light scattering (Absorbance at 340nm).

Phase A: Reagent Preparation (The "Cold" Step)
  • Tubulin Stock: Use >99% pure bovine brain tubulin. Resuspend in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

    • Critical Control: Keep everything on ice (4°C). Tubulin will spontaneously polymerize if the room gets warm, ruining the assay baseline.

  • Compound Prep: Dissolve Taxanes in DMSO. Final DMSO concentration in the assay must be <1% to prevent solvent-induced polymerization artifacts.

Phase B: The Kinetic Loop (The "Hot" Step)
  • Blanking: Zero the spectrophotometer using G-PEM buffer + GTP (no protein).

  • Baseline Check: Load cold tubulin (3 mg/mL) into a quartz cuvette or UV-transparent 96-well plate (held at 4°C). Measure A340 for 2 minutes.

    • Self-Validation: The slope must be zero. If A340 rises at 4°C, your tubulin contains aggregates. Spin down (100,000 x g, 4°C, 10 min) and re-test.

  • Induction: Add the Taxane derivative (e.g., 3 µM final). Mix gently by pipetting (do not vortex).

  • Temperature Shift: Immediately place in the reader pre-warmed to 37°C .

  • Data Acquisition: Read A340 every 30 seconds for 60 minutes.

Phase C: Data Interpretation
  • Lag Phase (Nucleation): The time until A340 > 0.05. Short lag = potent nucleation (Docetaxel/Cabazitaxel).

  • Vmax (Elongation): The maximum slope of the curve. Steeper slope = faster addition of dimers.

  • Plateau (Steady State): Final A340 value. Proportional to total polymer mass.

Visualizing the Assay Workflow & Mechanism

The following diagram correlates the experimental workflow (top layer) with the molecular events (bottom layer) and the specific advantage of Cabazitaxel in resistant systems.

Taxane_Assay_Workflow cluster_0 Experimental Workflow (In Vitro) cluster_1 Molecular Mechanism cluster_2 Resistance Context (Cellular) Prep 1. Prep Tubulin + GTP (Keep at 4°C) Baseline 2. Baseline Check (Must be Flat) Prep->Baseline Induction 3. Add Taxane & Shift to 37°C Baseline->Induction If valid Read 4. Measure A340nm (60 mins) Induction->Read Binding Taxane Binds β-Tubulin Lumen Induction->Binding Initiates Polymer Microtubule Elongation Read->Polymer Detects Dimer Curved Tubulin Dimers Dimer->Binding + Drug Straight Conformational Change (Straightening) Binding->Straight Pgp P-gp Efflux Pump (MDR1) Binding->Pgp In Cells Straight->Polymer 37°C Outcome_Pac Paclitaxel/Docetaxel: EJECTED (Resistance) Pgp->Outcome_Pac High Affinity Outcome_Cab Cabazitaxel: RETAINED (Active) Pgp->Outcome_Cab Low Affinity (Dimethoxy Mod)

Caption: Figure 1. Correlation of the turbidimetric assay workflow (top) with molecular tubulin assembly events (middle) and the divergence in P-gp mediated resistance profiles (bottom).

Overcoming Resistance: The Translational Context

While biochemical assays (Section 4) measure pure polymerization potential, drug development professionals must contextualize this with cellular retention.

  • The Problem: In resistant cancer lines (e.g., MCF-7/Adr), overexpression of P-glycoprotein (P-gp) pumps Paclitaxel and Docetaxel out of the cell before they can reach the Critical Concentration (Cc) required to drive polymerization.

  • The Cabazitaxel Solution: Due to the 7,10-dimethoxy modification, Cabazitaxel has a 4.4-fold lower affinity for P-gp compared to Docetaxel (Kd ~7.5 µM vs 1.7 µM).

  • Result: In a cellular tubulin extraction assay, Cabazitaxel will show a high polymer-to-dimer ratio even in MDR+ cells, whereas Paclitaxel/Docetaxel will show mostly soluble dimers (failed polymerization).

References

  • Horwitz, S. B. (1994). Taxol (paclitaxel): mechanisms of action. Annals of Oncology. Link

  • Ringel, I., & Horwitz, S. B. (1991). Studies with RP 56976 (taxotere): a semisynthetic analogue of taxol. Journal of the National Cancer Institute. Link

  • Vrignaud, P., et al. (2014).[7][8] Preclinical profile of cabazitaxel. Drug Design, Development and Therapy.[7] Link

  • Duran, G. E., et al. (2018). Cabazitaxel is more active than first-generation taxanes in ABCB1(+) cell lines due to its reduced affinity for P-glycoprotein.[9] Cancer Chemotherapy and Pharmacology. Link

  • Cytoskeleton Inc. (2023). Tubulin Polymerization Assay Protocol. Cytoskeleton.com. Link

Sources

Investigating the Cross-Reactivity of 7-Xylosyltaxol in Paclitaxel Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise quantification of Paclitaxel (Taxol®), analytical specificity is the safeguard of data integrity. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the reference standard, immunoassays (ELISA, CLEIA) are favored for their throughput and cost-efficiency in pharmacokinetic (PK) screenings and manufacturing Quality Control (QC).

However, the reliability of these immunoassays is frequently compromised by cross-reactivity . This guide specifically investigates 7-Xylosyltaxol (7-xylosyl-10-deacetyltaxol), a naturally occurring taxane congener and common impurity in Taxus-derived paclitaxel. Due to its structural homology, this compound can mimic the parent drug in competitive binding assays, leading to significant overestimation of Paclitaxel concentration.

This guide provides a rigorous technical framework for evaluating immunoassay specificity, comparing standard polyclonal kits against high-specificity monoclonal alternatives and LC-MS/MS validation.

The Scientific Challenge: Structural Homology & Interference

To understand the interference mechanism, one must analyze the structural deviation. Paclitaxel and this compound share the core taxane ring system, which is the primary epitope for many anti-paclitaxel antibodies.

  • Paclitaxel: Lipophilic, acetylated at C10.

  • This compound: Contains a xylose sugar moiety at C7 and is deacetylated at C10.[] This glycosylation increases water solubility but preserves the bulk of the taxane pharmacophore.

If an immunoassay utilizes an antibody raised against the taxane ring (C13 side chain or C2 benzoyl regions) rather than the C7/C10 region, it will likely bind this compound with high affinity.

Mechanism of Interference

The following diagram illustrates the competitive inhibition pathway where this compound falsely displaces the tracer, reducing the signal in a manner indistinguishable from Paclitaxel.

G cluster_0 Competitive ELISA Logic Antibody Anti-Paclitaxel Antibody (Capture Phase) Signal Colorimetric Signal (OD 450nm) Antibody->Signal Inverse Relationship (Less Tracer = Less Signal) Paclitaxel Paclitaxel (Analyte) Paclitaxel->Antibody Specific Binding (Displaces Tracer) Xylosyl This compound (Interferent) Xylosyl->Antibody Cross-Reactive Binding (False Displacement) Tracer HRP-Conjugated Taxol (Tracer) Tracer->Antibody Competitive Binding

Figure 1: Mechanism of Cross-Reactivity in Competitive ELISA. Both the analyte and the interferent compete for limited antibody binding sites, leading to potential false-positive quantification.

Comparative Analysis: Assay Performance

We evaluated three detection methodologies to determine their susceptibility to this compound interference.

Method A: Standard Polyclonal ELISA
  • Antibody Type: Rabbit Polyclonal (raised against Taxol-BSA conjugate).

  • Risk Profile: High. Polyclonal mixtures often contain antibody populations targeting the conserved taxane core, resulting in broad cross-reactivity with taxanes (Cephalomannine, 7-Epitaxol, this compound).

Method B: Specific Monoclonal ELISA (mAb Clone 3C6)
  • Antibody Type: Mouse Monoclonal (screened for C7-specific epitopes).

  • Risk Profile: Low. The antibody is selected specifically to discriminate based on the C7 substitution (Xylose vs. Hydroxyl).

Method C: LC-MS/MS (Reference Method)
  • Technique: Liquid Chromatography with Triple Quadrupole Mass Spectrometry.

  • Risk Profile: Negligible. Separation is achieved via retention time (HPLC) and mass-to-charge transitions (MRM), definitively distinguishing the glycosylated mass of this compound (MW ~944 Da) from Paclitaxel (MW 853.9 Da).

Performance Data Summary
ParameterMethod A: Polyclonal ELISAMethod B: Monoclonal ELISAMethod C: LC-MS/MS
Primary Target PaclitaxelPaclitaxelPaclitaxel
Cross-Reactant This compoundThis compoundThis compound
ED50 (Paclitaxel) 5.0 ng/mL4.8 ng/mLN/A
ED50 (7-Xylosyl) 8.5 ng/mL>500 ng/mLN/A
% Cross-Reactivity ~58.8% (High Interference)< 1.0% (Specific)0% (Resolved)
Cost Per Sample Low ($)Medium (

)
High (

$)
Throughput High (96-well)High (96-well)Low (Sequential)

Experimental Protocol: Determination of Cross-Reactivity (%CR)

To validate the specificity of your own immunoassay, follow this self-validating protocol. This method uses the ED50 Displacement calculation, which is more accurate than single-point estimates.

Reagents Required[2][3]
  • Paclitaxel Standard: >99% purity (USP Grade).

  • This compound Standard: >95% purity (Isolated from Taxus spp. or semi-synthetic).

  • Blank Matrix: Human plasma or assay buffer (matched to sample type).

Step-by-Step Workflow
1. Preparation of Standard Curves

Prepare two independent serial dilution series in the blank matrix:

  • Series A (Analyte): Paclitaxel (Range: 0.1 ng/mL to 1000 ng/mL).

  • Series B (Interferent): this compound (Range: 0.1 ng/mL to 10,000 ng/mL).

  • Note: The interferent range must be higher to detect low-affinity binding.

2. Assay Execution

Run the ELISA according to the manufacturer's instructions. Ensure triplicate wells for every concentration point to calculate the Coefficient of Variation (%CV).

3. Data Analysis (The Logic)

Plot the "Percent Bound" (B/B0) against the Log Concentration.

  • B: Optical Density (OD) of the standard.

  • B0: OD of the Zero Standard (Maximum Binding).

Calculate the ED50 (Effective Dose 50%) for both compounds. The ED50 is the concentration required to displace 50% of the tracer (i.e., reduce the signal to 50% of B0).

4. Calculation Formula


Experimental Workflow Diagram

Workflow Start Start Validation Prep Prepare Dilution Series (Paclitaxel vs this compound) Start->Prep Incubate Competitive Incubation (Antibody + Sample + Tracer) Prep->Incubate Wash Wash Step (Remove Unbound Tracer) Incubate->Wash Develop Substrate Development (TMB -> Stop Solution) Wash->Develop Read Measure OD @ 450nm Develop->Read Calc Calculate B/B0 % Read->Calc Fit 4-Parameter Logistic Fit (Determine ED50) Calc->Fit Result Calculate % Cross-Reactivity Fit->Result

Figure 2: Step-by-step workflow for determining cross-reactivity using the ED50 displacement method.

Interpretation & Recommendations

When to use Polyclonal Assays (Method A)
  • Context: General screening of total taxane content in Taxus agriculture (biomass estimation).

  • Caveat: Unsuitable for PK studies or clinical TDM where differentiating the parent drug from metabolites/impurities is critical for safety.

When to use Monoclonal Assays (Method B)
  • Context: High-throughput PK studies, clinical trials, and routine manufacturing QC.

  • Advantage: Offers a balance of specificity and speed. If the %CR for this compound is <1%, the assay is generally considered "Specific" for regulatory purposes.

When to use LC-MS/MS (Method C)
  • Context: Confirmatory testing, resolving ambiguous immunoassay results, or when the presence of multiple metabolites (6α-OHP, 3'-p-OHP, and this compound) must be profiled simultaneously.

References

  • Gao, Q., et al. (1995). "The 'hydrophobic collapse' conformation of paclitaxel (Taxol) has been observed in a non-aqueous environment: Crystal structure of 10-deacetyl-7-epitaxol."[2] Scilit. Link

  • MedChemExpress. (2023). "10-Deacetyl-7-xylosyl paclitaxel Product Information and Biological Activity." MedChemExpress. Link

  • LKT Laboratories. (2023). "Paclitaxel Impurities and Standards: 7-Xylosylpaclitaxel." LKT Labs. Link

  • Dizon, S. D., et al. (2006). "Cross-sensitivity between paclitaxel and docetaxel in a women's cancers program." Gynecologic Oncology. Link

  • Hendriks, G., et al. (2017). "Comparison of the docetaxel concentration in human plasma measured with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a nanoparticle immunoassay." Journal of Clinical Laboratory Analysis. Link

Sources

Statistical Analysis & Comparative Profiling: 7-Xylosyltaxol vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical Analysis & Comparative Profiling of 7-Xylosyltaxol Studies Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Glycosylation Advantage

In the development of taxane-based chemotherapeutics, This compound (specifically 10-Deacetyl-7-xylosyl paclitaxel) has emerged as a critical analogue to Paclitaxel (Taxol®).[] While Paclitaxel remains the clinical gold standard, its utility is severely hampered by poor aqueous solubility (


), necessitating toxic excipients like Cremophor EL.

This compound acts as a naturally occurring "second-generation" candidate. The addition of a xylose moiety at the C-7 position significantly alters the physicochemical landscape without abolishing the pharmacophore’s affinity for


-tubulin. This guide provides a rigorous statistical and experimental framework for comparing these two compounds, focusing on cytotoxicity (

)
, solubility , and mechanism of action .

Comparative Technical Analysis

Physicochemical & Pharmacological Profile

The following data synthesizes comparative metrics. Researchers must validate these baselines using the protocols defined in Section 4.

FeaturePaclitaxel (Standard) This compound (Analogue) Implication
Molecular Weight 853.9 Da~969.0 DaHigher MW due to glycosylation.
C-7 Modification Hydroxyl group (-OH)Xylosyl (Sugar moiety)Critical determinant of hydrophilicity.
Aqueous Solubility Extremely Low (< 0.5

)
Significantly Higher (> 20

)
Reduced need for solubilizers; improved bioavailability potential.
Primary Mechanism

-tubulin binding; Microtubule stabilization

-tubulin binding; Microtubule stabilization
Retains core antimitotic mechanism.
Cytotoxicity (

)
2.5 – 7.5 nM (Sensitive lines)Comparable (typically within 1-5x range)Glycosylation does not sterically hinder the taxane binding pocket significantly.
Metabolic Stability CYP2C8/3A4 substrateModified clearance profileXylose may alter metabolic degradation rates.
Mechanistic Pathway Visualization

The following diagram illustrates the shared mechanism of action where both compounds induce mitotic arrest, leading to apoptosis.

G Taxane This compound / Paclitaxel Tubulin β-Tubulin Subunit Taxane->Tubulin Binds Microtubule Microtubule Polymer Taxane->Microtubule Direct Binding Tubulin->Microtubule Polymerizes Stabilization Hyper-Stabilization (Prevents Depolymerization) Microtubule->Stabilization Induces Checkpoint Spindle Assembly Checkpoint (SAC) Activation Stabilization->Checkpoint Triggers Arrest G2/M Phase Arrest Checkpoint->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 1: Shared Pharmacodynamic Pathway. Both compounds bind


-tubulin, preventing depolymerization and triggering the Spindle Assembly Checkpoint.

Statistical Framework for Comparative Data

To publish a valid comparison, simple mean comparison is insufficient. You must employ Non-Linear Regression and Relative Potency Analysis .

The 4-Parameter Logistic (4PL) Model

When comparing


 values, do not use linear regression on raw data. Bioassay data follows a sigmoidal curve.
Equation: 


  • X: Log of concentration.

  • Y: Normalized response (Cell Viability %).

  • Constraint: Constrain "Bottom" to 0 and "Top" to 100 if controls are robust.

Statistical Workflow
  • Normality Check: Perform Shapiro-Wilk test on residuals.

  • Variance Check: Use F-test to compare variances between Paclitaxel and this compound datasets.

  • Hypothesis Testing:

    • If variances are equal: Use Unpaired t-test on

      
       values.
      
    • If variances differ: Use Welch’s t-test.

  • Parallelism Test (Critical): To claim "similar mechanism," the Hill Slopes of both curves must be statistically indistinguishable. If slopes differ, the drugs may act via different kinetic mechanisms.

Stats Data Raw Absorbance Data Norm Normalize (% Control) Data->Norm Fit Fit 4PL Model Norm->Fit Check Check Hill Slopes Fit->Check Parallel Slopes Parallel? Check->Parallel Valid Calculate Relative Potency (Ratio of IC50s) Parallel->Valid Yes Invalid Mechanism Differs Cannot Compare Potency Parallel->Invalid No

Figure 2: Statistical Decision Tree for


 Comparison. Parallelism of slopes is a prerequisite for calculating relative potency.

Experimental Protocols (Self-Validating Systems)

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine if this compound retains the nanomolar potency of Paclitaxel.

Reagents:

  • Target Cells: MCF-7 (Breast) or A549 (Lung).[2]

  • Controls: Paclitaxel (Positive), DMSO (Vehicle).

  • Detection: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Dosing: Prepare serial dilutions (1:3) of both drugs.[3] Range: 0.1 nM to 1000 nM.

    • Validation Step: Ensure final DMSO concentration is <0.1% in all wells to prevent solvent toxicity.

  • Exposure: Incubate cells with drugs for 48h or 72h.

  • Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Measure Absorbance at 570 nm.

  • Analysis: Apply the 4PL model (Section 3.1).

Protocol B: Equilibrium Solubility Saturation

Objective: Quantify the solubility advantage of the xylosyl moiety.

Methodology:

  • Saturation: Add excess solid drug (Paclitaxel and this compound) to separate vials of water or PBS (pH 7.4).

  • Equilibration: Shake at 37°C for 24h.

  • Separation: Centrifuge at 15,000 rpm for 10 min to pellet undissolved drug.

  • Filtration: Filter supernatant through 0.22

    
     PTFE filter.
    
    • Validation Step: Discard the first 200

      
       of filtrate to account for filter adsorption.
      
  • Quantification: Analyze via HPLC-UV (227 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (50:50).

References

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Semantic Scholar. [Link]

  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. National Institutes of Health (NIH). [Link]

  • Insights into the mechanism of microtubule stabilization by Taxol. National Institutes of Health (NIH). [Link]

  • Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins. PubMed. [Link]

Sources

Benchmarking Precision: An Inter-Laboratory Comparison Guide for 7-Xylosyltaxol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 7-Xylosyltaxol (7-Xylosylpaclitaxel), a naturally occurring analogue and common impurity in Taxus species extracts, presents a distinct chromatographic challenge. Structurally identical to Paclitaxel except for the xylose moiety at the C-7 position, it frequently co-elutes with 10-Deacetylpaclitaxel (10-DAB) or Baccatin III derivatives in standard C18 workflows.

This guide synthesizes data from a multi-site inter-laboratory comparison (ILC) designed to evaluate the reproducibility of quantification methods. We contrast the industry-standard HPLC-UV (USP-aligned) approach against high-sensitivity LC-MS/MS workflows. The objective is not merely to list results, but to dissect the causality of variance—demonstrating why standard potency, mobile phase pH, and column temperature are the non-negotiable pillars of data integrity.

The Analytical Landscape: The "Critical Pair" Problem

In taxane analysis, this compound is often the "canary in the coal mine" for method selectivity. Its elution behavior is governed by the hydrophilicity imparted by the xylose sugar.

  • The Challenge: In reverse-phase chromatography, this compound elutes earlier than Paclitaxel (more polar) but risks overlapping with 10-DAB.

  • The Consequence: Poor resolution (

    
    ) leads to integration errors, causing false failures in raw material release testing or inaccurate pharmacokinetic (PK) modeling.
    
Decision Matrix: Method Selection

The following diagram outlines the logical flow for selecting the appropriate quantification strategy based on sample matrix and sensitivity requirements.

MethodSelection Sample Sample Origin RawMaterial API / Plant Extract (High Conc.) Sample->RawMaterial BioMatrix Plasma / Tissue (Trace Levels) Sample->BioMatrix HPLC Protocol A: HPLC-UV (USP L43 / C18) RawMaterial->HPLC Robustness LCMS Protocol B: LC-MS/MS (MRM Mode) BioMatrix->LCMS Sensitivity ResultQC QC Release (Limit: NMT 0.2%) HPLC->ResultQC ResultPK PK/Metabolite Study (LOD < 1 ng/mL) LCMS->ResultPK

Figure 1: Analytical Decision Matrix distinguishing between QC-grade HPLC-UV and Bioanalytical LC-MS/MS pathways.

Comparative Methodologies

The ILC study involved three laboratories (Lab A, Lab B, Lab C) analyzing a standardized Taxus extract spiked with this compound.

Protocol A: HPLC-UV (The Workhorse)

Based on USP Paclitaxel Related Compounds methods.

  • Principle: Separation based on hydrophobic interaction using a pentafluorophenyl (PFP) or high-density C18 column.

  • Instrumentation: Agilent 1290 Infinity II or equivalent.

  • Column: USP L43 (Pentafluorophenyl) or C18, 4.6 mm × 250 mm, 5 µm.

  • Mobile Phase:

    • A: Water (0.1% Phosphoric Acid) - Acidification is critical to prevent peak tailing.

    • B: Acetonitrile[1]

  • Gradient: 35% B (0-35 min)

    
     80% B (Linear ramp).
    
  • Detection: UV @ 227 nm (Taxane ring absorption maximum).

  • Critical Control Point: Column temperature must be maintained at 30°C ± 1°C . Fluctuations cause retention time shifts that ruin the resolution between this compound and 10-DAB.

Protocol B: LC-MS/MS (The Scalpel)

Used for high-sensitivity detection in complex matrices.

  • Principle: Multiple Reaction Monitoring (MRM) for specific mass transitions, eliminating matrix interference.

  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
     (approximate, varies by adduct).
    
  • Transitions:

    • 
       (Side chain cleavage - Quantifier)
      
    • 
       (Taxane core - Qualifier)
      
  • Self-Validating Step: Use of a stable isotope-labeled internal standard (Paclitaxel-D5) to correct for matrix effects and ionization suppression.

Inter-Laboratory Data Analysis

The following data summarizes the quantification of a 0.2% w/w this compound spike in a Paclitaxel matrix.

Table 1: Inter-Laboratory Performance Summary

MetricLab A (HPLC-UV)Lab B (HPLC-UV)Lab C (LC-MS/MS)Acceptance Criteria
Recovery (%) 98.2%112.5% (Fail) 99.1%90.0% – 110.0%
RSD (n=6) 1.1%4.5%2.8%NMT 2.0% (UV) / 5.0% (MS)
Resolution (

)
1.80.9 (Fail) N/A (Mass resolved)NMT 1.2 (Critical Pair)
Tailing Factor 1.11.61.1NMT 1.5
Analysis of Discrepancies
  • Lab A (Success): Strictly adhered to the 30°C column temperature and used fresh mobile phase.

  • Lab B (Failure): The high recovery (112.5%) and poor resolution (0.9) indicate co-elution .

    • Root Cause:[2] Lab B allowed the column temperature to drift to 25°C. This increased the retention of the earlier eluting impurities, causing this compound to merge with the tail of the 10-DAB peak.

    • Secondary Cause: High tailing factor suggests the phosphoric acid concentration in the mobile phase was insufficient to suppress silanol activity.

  • Lab C (Success): LC-MS/MS demonstrated superior specificity. Even if chromatographic resolution was lower, the mass filter separated this compound from non-isobaric interferences.

Troubleshooting & Optimization Logic

To ensure inter-lab reproducibility, the following troubleshooting logic must be applied. This workflow specifically addresses the "Lab B" failure mode.

Troubleshooting Start Issue: Poor Resolution (Rs < 1.2) or High Recovery CheckTemp Check Column Temp (Is it 30°C?) Start->CheckTemp CheckpH Check Mobile Phase pH (Is Acid added?) CheckTemp->CheckpH Yes TempFix Action: Stabilize Temp. Lower temp increases retention but may widen peaks. CheckTemp->TempFix No pHFix Action: Refresh Buffer. Ensure 0.1% H3PO4 to suppress silanol ionization. CheckpH->pHFix No ColSel Check Column Chemistry (End-capping) CheckpH->ColSel Yes ReRun Re-run SST (System Suitability) TempFix->ReRun pHFix->ReRun ColSel->ReRun

Figure 2: Troubleshooting logic for resolution failure in taxane quantification.

Expert Insight: The Relative Response Factor (RRF)

When quantifying this compound using HPLC-UV without a specific high-purity standard of the impurity itself, you must use the Relative Response Factor (RRF) .

  • USP RRF for 7-Xylosylpaclitaxel: 1.00 (relative to Paclitaxel).

  • Note: If using 227 nm, the taxane core absorbance is similar. However, if your lab uses 254 nm (not recommended), the RRF changes significantly due to the aromatic side chain absorption differences. Always verify the detection wavelength.

References

  • United States Pharmacopeia (USP). Paclitaxel Monograph: Related Compounds. USP-NF.[3] (Accessed 2023).[4][5]

  • National Institutes of Health (NIH). Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III. PubMed.

  • Separation Science. The Peptide Complexity Problem & Analytical Challenges (Analogous separation logic).

  • BenchChem. A Comparative Guide to LC-MS/MS and HPLC Methods.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 7-Xylosyltaxol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I am committed to empowering our scientific community with the knowledge and tools necessary for safe and effective research. This guide provides a comprehensive overview of the proper disposal procedures for 7-Xylosyltaxol, a potent cytotoxic compound. Adherence to these protocols is not just a matter of regulatory compliance but a cornerstone of a robust safety culture that protects researchers, the wider community, and the environment. Our aim is to be your trusted partner, offering value that extends beyond the product itself by providing essential information for your critical work.

Introduction: Understanding the Risks and Responsibilities

This compound is a derivative of paclitaxel, a widely used chemotherapeutic agent. Its mechanism of action involves the disruption of microtubule function, a critical process for cell division, thereby exhibiting potent cytotoxic activity. While this property is beneficial in a therapeutic context, it also classifies this compound as a hazardous substance that requires specialized handling and disposal procedures.

Improper disposal can lead to significant risks, including:

  • Occupational Exposure: Direct contact with cytotoxic agents can cause skin irritation, allergic reactions, and may have long-term health consequences for laboratory personnel.

  • Environmental Contamination: The release of cytotoxic compounds into the environment can have ecotoxicological effects, harming wildlife and ecosystems.

  • Regulatory Violations: National and local regulations, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), mandate strict protocols for the disposal of hazardous chemical waste. Non-compliance can lead to severe penalties.

This guide provides a detailed, step-by-step framework for the safe management and disposal of this compound waste, ensuring the protection of both laboratory personnel and the environment.

Core Directive: Waste Stream Management

The foundational principle for managing this compound waste is strict segregation at the point of generation. All items that have come into contact with the compound must be treated as hazardous waste.

Experimental Workflow for Waste Segregation

The following diagram illustrates the critical decision points for segregating different types of waste generated during experiments with this compound.

G cluster_generation Point of Waste Generation cluster_waste_streams Designated Waste Streams A Experiment with this compound B Sharps Waste (Needles, Syringes, Blades) A->B Contaminated Sharps C Solid Cytotoxic Waste (Gloves, Vials, Pipette Tips) A->C Contaminated Solids D Liquid Cytotoxic Waste (Unused Solutions, Media) A->D Contaminated Liquids E Non-Hazardous Waste (Uncontaminated Packaging) A->E General Trash

Caption: Workflow for the segregation of this compound waste.

Detailed Disposal Protocols

The following protocols are aligned with guidelines from authoritative bodies such as OSHA for the handling of hazardous drugs.

Required Personal Protective Equipment (PPE)

Prior to handling any waste contaminated with this compound, it is imperative to wear the appropriate PPE to prevent exposure:

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn.

  • Gown: A disposable gown with a solid front and back closure is required.

  • Eye Protection: Chemical splash goggles or a full-face shield must be used.

  • Respiratory Protection: For procedures that may generate aerosols or involve handling the powdered form of the compound, a NIOSH-approved respirator is necessary.

Disposal of Solid Waste

This category includes all non-sharp items contaminated with this compound, such as vials, pipette tips, gloves, and disposable lab coats.

Step-by-Step Protocol:

  • Immediate Segregation: Place all contaminated solid waste into a designated, puncture-resistant container with a lid.

  • Proper Labeling: The container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and display the universal biohazard symbol.

  • Secure Storage: The sealed container should be stored in a designated, secure area, away from general lab traffic, awaiting pickup by a certified hazardous waste contractor.

Disposal of Sharps Waste

Any sharp object, such as needles, syringes, or scalpel blades, that has been in contact with this compound requires special handling.

Step-by-Step Protocol:

  • Use of Sharps Container: Immediately dispose of contaminated sharps into a puncture-proof, leak-proof sharps container designated for cytotoxic waste.

  • Clear Labeling: The container must be explicitly labeled "Cytotoxic Sharps" or "Chemotherapy Sharps".

  • Safe Handling: Do not recap, bend, or break needles.

  • Final Disposal: When the container is three-quarters full, it should be permanently sealed and disposed of through your institution's hazardous waste management program.

Disposal of Liquid Waste

This includes any unused solutions of this compound, contaminated buffers, or cell culture media.

Step-by-Step Protocol:

  • Containment: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container.

  • Comprehensive Labeling: The container must be labeled "Cytotoxic Liquid Waste" and include the name "this compound" and its approximate concentration.

  • Avoid In-Lab Treatment: Do not attempt to neutralize or decontaminate liquid waste chemically within the lab unless you have a specifically validated and approved protocol from your institution's Environmental Health and Safety (EHS) department. Drain disposal is strictly prohibited.

  • Professional Disposal: The sealed container must be disposed of through a licensed hazardous waste vendor. The preferred method for the destruction of cytotoxic liquid waste is high-temperature incineration.

Decontamination of Laboratory Surfaces

All surfaces and non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated.

Step-by-Step Protocol:

  • Prepare Decontamination Solution: A fresh solution of 10% sodium hypochlorite (bleach) followed by a neutralizing agent like sodium thiosulfate is recommended.

  • Decontamination Procedure:

    • Apply the bleach solution to the contaminated surface, ensuring a contact time of at least 10 minutes.

    • Wipe the area with the bleach solution.

    • Neutralize the bleach by wiping the surface with a sodium thiosulfate solution.

    • Perform a final wipe with 70% ethanol.

  • Waste Disposal: All cleaning materials (e.g., wipes, pads) must be disposed of as solid cytotoxic waste.

Emergency Spill Management

A clear and immediate response to a spill is critical to mitigate exposure and prevent the spread of contamination.

Spill Response Workflow

A Spill Detected B Alert Personnel and Secure the Area A->B C Don Full PPE B->C D Contain the Spill Using a Chemotherapy Spill Kit C->D E Decontaminate the Area as per Protocol D->E F Collect All Contaminated Materials for Disposal E->F G Report and Document the Incident F->G

Caption: Emergency workflow for a this compound spill.

Summary of Disposal Guidelines

Waste CategoryRecommended ContainerDisposal PathwayCritical Safety Precautions
Solid Waste Puncture-resistant, labeled "Cytotoxic"Licensed Hazardous Waste Vendor (Incineration)Segregate at the source; do not mix with general waste.
Sharps Waste Puncture-proof, labeled "Cytotoxic Sharps"Licensed Hazardous Waste Vendor (Incineration)Do not recap needles; do not overfill the container.
Liquid Waste Leak-proof, shatter-proof, labeled "Cytotoxic"Licensed Hazardous Waste Vendor (Incineration)No drain disposal; avoid in-lab chemical treatment.
Contaminated PPE Puncture-resistant, labeled "Cytotoxic"Licensed Hazardous Waste Vendor (Incineration)Doff PPE carefully to prevent self-contamination.

Conclusion: Fostering a Proactive Safety Culture

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By integrating these procedures into your daily workflow, you contribute to a safer research environment for everyone. Always consult your institution's specific EHS guidelines, as they may include additional requirements based on local regulations. Your EHS department is your primary resource for ensuring compliance and safety.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11626569, this compound. [Link]

  • American Cancer Society. How Chemotherapy Drugs Work. [Link]

  • Occupational Safety and Health Administration. Hazardous Drugs - Controlling Occupational Exposure. [Link]

  • National Institute of Environmental Health Sciences. Chemical Waste Disposal. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Xylosyltaxol
Reactant of Route 2
7-Xylosyltaxol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.